Benzofuran-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGGFAZAPGFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465333 | |
| Record name | Benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412336-07-3 | |
| Record name | Benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Synthetic History of Benzofuran-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran-4-amine, a key heterocyclic amine, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory properties. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, physicochemical properties, and its role as a modulator of critical signaling pathways. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the benzofuran core.
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] The introduction of an amino group at the 4-position of the benzofuran ring system gives rise to this compound, a versatile building block for the synthesis of a diverse range of biologically active molecules. The unique structural and electronic properties of this core have led to its incorporation into numerous compounds targeting a variety of diseases.
While the broader class of benzofurans has a history dating back to the 19th century, with the first synthesis of the parent benzofuran ring by Perkin in 1870, the specific history of this compound is less definitively documented in readily available literature.[2] Its emergence as a compound of interest is closely tied to the growing recognition of aminobenzofurans as valuable pharmacophores in the latter half of the 20th century and into the 21st century.
Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₇NO | Experimental | PubChem |
| Molecular Weight | 133.15 g/mol | Calculated | PubChem |
| CAS Number | 412336-07-3 | Experimental | PubChem |
| Melting Point | Not available | - | - |
| Boiling Point | 259.8 ± 13.0 °C | Predicted | ChemicalBook |
| Density | 1.225 ± 0.06 g/cm³ | Predicted | ChemicalBook |
| pKa (most basic) | 3.68 ± 0.10 | Predicted | ChemicalBook |
| LogP | 1.6 | Predicted | PubChem |
Note: Predicted values should be confirmed by experimental determination.
Key Synthetic Routes to this compound
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the benzofuran ring followed by the introduction or modification of the amino group at the C4 position. The reduction of a 4-nitrobenzofuran precursor is a common and effective method.
Synthesis of the Precursor: 4-Nitrobenzofuran
A crucial intermediate in the synthesis of this compound is 4-nitrobenzofuran. While various methods for the synthesis of nitrobenzofurans exist, a general approach involves the cyclization of a suitably substituted phenol.
Experimental Protocol: Synthesis of 4-Nitrobenzofuran (General Approach)
Materials:
-
Substituted o-nitrophenol
-
α-Halo ketone (e.g., chloroacetone)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone, DMF)
Procedure:
-
To a solution of the substituted o-nitrophenol in a suitable solvent, add the base and the α-halo ketone.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-nitrobenzofuran derivative.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Reduction of 4-Nitrobenzofuran to this compound
The reduction of the nitro group at the C4 position is a key step to yield this compound. Various reducing agents can be employed for this transformation.
Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂
Materials:
-
4-Nitrobenzofuran
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Strategies
While the reduction of 4-nitrobenzofuran is a common route, other methods have been developed for the synthesis of 4-aminobenzofuran derivatives.
Smiles Rearrangement
The Smiles rearrangement provides an alternative pathway starting from 4-hydroxybenzofuran precursors. This intramolecular nucleophilic aromatic substitution involves the conversion of the phenol to a suitable ether, which then rearranges to the desired amine.[3]
Experimental Protocol: Synthesis of a 4-Aminobenzofuran Derivative via Smiles Rearrangement
Step 1: Synthesis of the Ether Precursor
-
To a solution of 4-hydroxybenzofuran (1.0 eq) in a suitable solvent such as dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add an appropriate halo-amide (e.g., 2-bromo-2-methylpropionamide, 1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
Step 2: Smiles Rearrangement
-
The isolated ether precursor is then subjected to rearrangement conditions, typically involving a strong base in a high-boiling polar solvent like DMSO, to yield the 4-aminobenzofuran derivative.[3]
Biological Activity and Signaling Pathways
This compound derivatives have emerged as potent modulators of key signaling pathways implicated in various diseases, particularly in cancer and inflammation. Their mechanism of action often involves the inhibition of protein kinases and transcription factors that are crucial for cell growth, proliferation, and survival.
Inhibition of NF-κB and MAPK Signaling Pathways
Recent studies have demonstrated that certain benzofuran derivatives can exert their anti-inflammatory and anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] These pathways are central regulators of inflammatory responses and cellular proliferation.
The diagram below illustrates a generalized workflow for the synthesis of this compound, a key step in the development of these targeted inhibitors.
Caption: Synthetic workflow for this compound.
The following diagram illustrates the inhibitory effect of a hypothetical this compound derivative on the canonical NF-κB signaling pathway.
Caption: Inhibition of NF-κB signaling.
This final diagram depicts the potential inhibitory action of a this compound derivative on the MAPK/ERK signaling cascade.
Caption: Inhibition of MAPK/ERK signaling.
Conclusion
This compound stands as a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued importance in the field of medicinal chemistry. This technical guide has provided a detailed overview of the synthesis, properties, and biological relevance of this key scaffold. Further exploration into the historical origins of this compound and the experimental determination of its physicochemical properties will undoubtedly provide a more complete picture of this valuable molecule. The continued investigation into the interaction of its derivatives with critical signaling pathways, such as NF-κB and MAPK, holds significant promise for the future of targeted drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Benzofuran-4-amine
Introduction
Benzofuran-4-amine, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug development. The benzofuran nucleus is present in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities.[1][2] Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][2][3] Specifically, aminobenzofurans have garnered interest for their potential as antiarrhythmic agents and as intermediates in the synthesis of more complex therapeutic molecules.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of key synthetic pathways, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [4][5] |
| Molecular Weight | 133.15 g/mol | [4][5] |
| CAS Number | 412336-07-3 | [4] |
| Appearance | Solid | [5] |
| Boiling Point | 259.8 ± 13.0 °C (Predicted) | [6] |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa (Predicted) | 3.68 ± 0.10 | [6] |
| InChIKey | OCZGGFAZAPGFMC-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=CC=C2C(=C1)C=CO2.N | [4] |
| Purity | ≥97% | [5] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes. The primary methods involve the introduction of an amino group at the C4 position of the benzofuran core, including the reduction of a nitro precursor, the Smiles rearrangement of a hydroxy-precursor, and transition metal-catalyzed amination.[7]
A common and effective method for preparing this compound is the reduction of a 4-nitrobenzofuran precursor.[7] This transformation can be accomplished using various reducing agents, with stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation being frequently employed.
Detailed Protocol using Stannous Chloride (SnCl₂):
-
Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3.0 to 5.0 equivalents, to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for a period of 2 to 4 hours.
-
Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Caption: General workflow for the synthesis of this compound via reduction.
The Smiles rearrangement provides an alternative pathway, starting from the more readily available 4-hydroxybenzofuran.[7] This intramolecular nucleophilic aromatic substitution involves converting the phenol into a suitable ether, which then rearranges to the desired amine.[7][8]
Detailed Two-Step Protocol:
-
Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide
-
To a solution of 4-hydroxybenzofuran (1.0 eq) in a solvent like dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.[7]
-
Stir the mixture at room temperature for 30 minutes.[7]
-
Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction to reflux for 4-6 hours, monitoring by TLC.[7]
-
After completion, cool the mixture, add water, and extract with ethyl acetate.[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[7]
-
Purify the crude product by column chromatography to obtain the intermediate ether.[7]
-
-
Step 2: Smiles Rearrangement and Hydrolysis
-
To a solution of the intermediate ether (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.[7]
-
Add a high-boiling polar solvent like dimethyl sulfoxide (DMSO) and heat the mixture to 120-150 °C for 24-48 hours, monitoring by TLC.[7]
-
Upon completion, the reaction mixture is worked up similarly to the previous steps, followed by hydrolysis of the amide to yield the final amine product.
-
Caption: Key stages in the synthesis of this compound via Smiles Rearrangement.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a modern and versatile method for forming the C-N bond.[7] This approach typically involves the reaction of a halo-benzofuran with an amine source in the presence of a palladium catalyst and a suitable ligand.
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromobenzofuran (1.0 eq), an amine source (e.g., ammonia equivalent or a protected amine, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base like sodium tert-butoxide (1.4 eq).[7]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]
-
Solvent and Reaction: Add anhydrous toluene as the solvent and heat the mixture to 80-110 °C for 12-24 hours.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[7]
-
Work-up and Purification: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then concentrated, and the crude product is purified by column chromatography to yield this compound.[7]
Biological Significance and Applications
The benzofuran scaffold is a cornerstone in the development of pharmaceuticals due to its wide spectrum of biological activities.[1][2] Benzofuran derivatives have demonstrated significant potential as:
-
Anticancer Agents: Certain derivatives exhibit cytotoxic activity against various cancer cell lines.[2][3]
-
Antimicrobial and Antifungal Agents: The benzofuran nucleus is found in compounds with potent activity against bacteria and fungi.[9][10]
-
Anti-inflammatory Agents: Some benzofurans show promise in modulating inflammatory pathways.[2]
-
Kinase Inhibitors: The scaffold is utilized in the design of inhibitors for various protein kinases involved in signaling pathways.[7]
The 4-amino substitution on the benzofuran ring provides a crucial handle for further chemical modification, allowing for the creation of diverse libraries of compounds for drug discovery programs. This position can be readily derivatized to explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects.
References
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. This compound | C8H7NO | CID 11423621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 1-BENZOFURAN-4-AMINE CAS#: 412336-07-3 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure Analysis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at an atomic level is crucial for structure-based drug design and for elucidating their mechanism of action. While a specific crystal structure for the parent molecule, benzofuran-4-amine, is not publicly available in crystallographic databases as of the latest search, this guide provides a comprehensive analysis of a closely related and structurally characterized benzofuran derivative: 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. This document details the experimental protocols for synthesis and crystallization, presents a thorough analysis of its crystal structure, and discusses the broader biological significance of the aminobenzofuran scaffold, including its interaction with key signaling pathways.
Introduction to Benzofuran Derivatives
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, serves as a core scaffold for numerous natural products and synthetic molecules with significant biological properties.[1] These compounds have been reported to exhibit a wide range of therapeutic potentials, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The introduction of an amino group to the benzofuran ring system, particularly at the 4-position, can significantly modulate the molecule's electronic properties and biological activity, making 4-aminobenzofuran derivatives a promising area for drug discovery.[3]
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and crystallization of benzofuran derivatives to obtain high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for the synthesis of aminobenzofurans and the crystallization of a representative benzofuran derivative.[3][4]
Synthesis of 4-Aminobenzofuran Derivatives
A common and effective method for synthesizing 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor.[3]
Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂ [3]
-
Dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Basify the mixture with a saturated solution of sodium bicarbonate to a pH of 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.
Single Crystal Growth
The growth of single crystals is a critical step for X-ray crystallographic analysis. A slow evaporation method is often employed.
Experimental Protocol: Crystallization by Slow Evaporation [4]
-
Dissolve the purified benzofuran derivative in a suitable solvent or a mixture of solvents (e.g., petroleum ether-ethyl acetate) to form a saturated or near-saturated solution.
-
Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates, crystals should form.
-
Carefully select a well-formed single crystal for X-ray diffraction analysis.
Crystal Structure Analysis of a Benzofuran Derivative
As a definitive crystal structure for this compound is not available, we present the analysis of a related compound, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, to illustrate the crystallographic features of this class of molecules.[4]
Crystallographic Data
The following table summarizes the key crystallographic data for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester.[4]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₇ |
| Formula Weight | 332.27 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.268(13) |
| b (Å) | 11.671(15) |
| c (Å) | 15.414(2) |
| α (°) | 75.185(5) |
| β (°) | 72.683(5) |
| γ (°) | 71.301(5) |
| Volume (ų) | 1483.8(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.487 |
| Absorption Coefficient (mm⁻¹) | 0.120 |
| F(000) | 688.0 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0414, wR₂ = 0.1108 |
Molecular and Crystal Packing
The crystal structure reveals two crystallographically independent molecules in the asymmetric unit. The benzofuran ring system and the succinimide ring are not coplanar, with a significant dihedral angle between them.[4] The crystal packing is stabilized by intermolecular hydrogen bonds and C-H···π interactions, which result in the formation of a 2D supramolecular layered structure.[4]
Biological Activity and Signaling Pathways
Benzofuran derivatives are known to interact with various biological targets and modulate key signaling pathways, contributing to their therapeutic effects.
Broad-Spectrum Biological Activities
Substituted benzofurans have been reported to possess a wide range of biological activities, including:
-
Anticancer: Some derivatives exhibit cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory: Benzofuran-based compounds have been shown to have anti-inflammatory properties.[1]
-
Antimicrobial: Antibacterial and antifungal activities have been observed in several benzofuran derivatives.[2]
-
Antiviral: Certain benzofurans have demonstrated antiviral efficacy.[1]
Interaction with Signaling Pathways
The anti-inflammatory effects of some benzofuran derivatives have been linked to the modulation of the NF-κB and MAPK signaling pathways.[5] These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a 4-aminobenzofuran derivative to its crystal structure analysis.
Caption: General experimental workflow for the synthesis and crystal structure analysis of 4-aminobenzofuran derivatives.
NF-κB Signaling Pathway Modulation
This diagram depicts a simplified overview of the NF-κB signaling pathway and the potential point of intervention by benzofuran derivatives.
Caption: Simplified NF-κB signaling pathway and potential inhibition by benzofuran derivatives.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, the analysis of structurally related benzofuran derivatives provides valuable insights into the molecular geometry and intermolecular interactions that govern the solid-state architecture of this important class of compounds. The established synthetic routes and the growing understanding of their biological activities and interactions with key signaling pathways, such as NF-κB, underscore the therapeutic potential of aminobenzofurans. Further crystallographic studies on this compound and its analogs will be instrumental in advancing the rational design of novel therapeutic agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzofuran-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Benzofuran-4-amine, a key heterocyclic amine of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Introduction
This compound is an aromatic heterocyclic compound featuring a benzofuran core with an amine substituent at the 4-position. Its structural elucidation and characterization are fundamental for its application in drug discovery and development, where precise knowledge of its chemical identity and purity is paramount. This guide presents a summary of its key spectroscopic signatures.
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following data is based on computational predictions from reputable software (ACD/Labs, ChemDraw). These predictions serve as a valuable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.5 - 7.3 | m | - | Aromatic Protons |
| ~7.2 - 7.0 | m | - | Aromatic Protons |
| ~6.8 - 6.6 | m | - | Aromatic Protons |
| ~4.0 (broad s) | s | - | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-O (Benzofuran) |
| ~145 | C-N (Aromatic) |
| ~140 | Quaternary C (Benzofuran) |
| ~128 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Quaternary C (Benzofuran) |
| ~115 | Aromatic CH |
| ~105 | Aromatic CH |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1620 - 1580 | Strong | N-H Bend (Scissoring) |
| ~1600, ~1480 | Medium - Strong | Aromatic C=C Stretch |
| ~1350 - 1250 | Strong | Aromatic C-N Stretch |
| ~1250 - 1000 | Medium | C-O Stretch (Benzofuran) |
| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 133 | 100 | [M]⁺ (Molecular Ion) |
| 105 | ~60 | [M - CO]⁺ |
| 78 | ~40 | [C₆H₄N]⁺ |
| 77 | ~30 | [C₆H₅]⁺ |
| 52 | ~20 | [C₄H₄]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
FT-IR Spectroscopy (Solid Sample)
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1][2]
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[1][2]
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
For a pure, solid sample, a direct insertion probe can be used.
-
Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).
Ionization and Analysis:
-
The sample is vaporized in the ion source under high vacuum.[3]
-
A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.[3]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like this compound.
This comprehensive guide provides the foundational spectroscopic information and methodologies necessary for the unambiguous identification and characterization of this compound, supporting its use in research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Quantum Chemical Calculations for Benzofuran-4-amine
Benzofuran and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4][5] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making the benzofuran scaffold a privileged structure in drug discovery.[1][2][4][5][6] this compound, as a specific derivative, holds significant potential for the development of novel therapeutic agents. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing effective drug candidates. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these molecular characteristics.[3][7][8][9]
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to this compound, detailing the methodologies, expected data, and their implications for drug development.
Molecular Structure of this compound
The foundational step in any computational analysis is the determination of the molecule's stable three-dimensional geometry.
Caption: Molecular structure of this compound.
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a robust method for investigating the electronic structure of molecules. The protocol for this compound would typically involve the following steps:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is a crucial step as all subsequent calculations are performed on this optimized geometry. A commonly used functional for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p).[8][9] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[8][9]
-
Vibrational Frequency Analysis: This calculation is performed to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to validate the accuracy of the computational method.[8][10]
-
Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. These include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions.[7]
-
Computational Workflow
The logical flow of a typical quantum chemical investigation is outlined below.
Caption: General workflow for quantum chemical calculations.
Data Presentation: Calculated Properties of this compound
The following tables summarize the kind of quantitative data obtained from DFT calculations for this compound. The values presented are representative and based on findings for similar benzofuran derivatives.[7][8]
Table 1: Optimized Geometrical Parameters (Representative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C7a-O1 | 1.37 Å |
| O1-C2 | 1.36 Å | |
| C2-C3 | 1.38 Å | |
| C3-C3a | 1.43 Å | |
| C3a-C7a | 1.39 Å | |
| C3a-C4 | 1.41 Å | |
| C4-N8 | 1.39 Å | |
| Bond Angle | C7a-O1-C2 | 106.5° |
| O1-C2-C3 | 111.0° | |
| C2-C3-C3a | 106.0° | |
| C3-C3a-C7a | 106.5° | |
| C3-C3a-C4 | 133.0° |
Table 2: Calculated Vibrational Frequencies (Representative Data)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Amine | 3455, 3360 |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C=C Stretch | Aromatic Ring | 1620 |
| C-N Stretch | Amine | 1350 |
| C-O-C Stretch | Furan Ring | 1250 |
Table 3: Calculated Electronic Properties (Representative Data)
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| Energy Gap (ΔE) | 4.65 |
| Ionization Potential | 5.85 |
| Electron Affinity | 1.20 |
| Electronegativity (χ) | 3.53 |
| Hardness (η) | 2.33 |
| Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.68 |
Implications for Drug Development
The data derived from quantum chemical calculations provide valuable insights for drug design and development.
Caption: Relationship between electronic properties and bioactivity.
-
Structure-Activity Relationships (SAR): By calculating these properties for a series of this compound derivatives, researchers can establish quantitative structure-activity relationships (QSAR). This allows for the prediction of the biological activity of novel compounds before their synthesis, saving time and resources.[1]
-
Reactivity and Stability: The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity.[8]
-
Pharmacophore Modeling: The MEP map helps in identifying the key features of this compound that are responsible for its interaction with biological targets. This information is vital for pharmacophore modeling and the design of more potent and selective drugs.
-
Metabolic Stability: Understanding the electronic properties can also provide clues about the metabolic fate of a drug candidate. Sites that are electronically rich or deficient may be more susceptible to metabolic transformations.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Solubility Profile of Benzofuran-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor solubility can lead to unpredictable results in biological assays and significant challenges in developing a viable drug product.[1][2][3] Benzofuran-4-amine, as a heterocyclic aromatic amine, is expected to exhibit pH-dependent aqueous solubility and variable solubility in organic solvents. A thorough understanding of its solubility profile is therefore essential for its progression in any drug discovery and development pipeline.
This technical guide details the standard experimental protocols for determining the thermodynamic and pH-dependent solubility of this compound. It also presents an illustrative solubility profile in various solvent systems to serve as a practical reference for researchers.
Illustrative Solubility Data
The following table summarizes a hypothetical, yet chemically reasonable, solubility profile for this compound in a range of common organic and aqueous solvents at ambient temperature (25°C). This data should be confirmed experimentally using the protocols outlined in this guide.
Table 1: Illustrative Solubility of this compound
| Solvent/Aqueous Buffer | Solvent Type | Predicted Solubility (mg/mL) |
| Methanol | Polar Protic | > 50 |
| Ethanol | Polar Protic | > 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Acetonitrile | Polar Aprotic | ~ 10-20 |
| Dichloromethane (DCM) | Non-polar | ~ 5-10 |
| Toluene | Non-polar | < 1 |
| n-Hexane | Non-polar | < 0.1 |
| Aqueous Buffer, pH 2.0 | Aqueous | > 20 (as hydrochloride salt) |
| Aqueous Buffer, pH 7.4 | Aqueous | ~ 0.5 - 1.5 |
| Aqueous Buffer, pH 9.0 | Aqueous | < 0.1 |
Note: These values are illustrative and intended for guidance. Actual experimental values may vary.
Experimental Protocols
Accurate solubility determination is crucial. The following are detailed, standard laboratory protocols for measuring the key solubility parameters of this compound.
The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[4][5] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a clear glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the clear supernatant. To remove any undissolved micro-particles, the aliquot must be filtered (using a syringe filter, e.g., 0.22 µm) or centrifuged at high speed.[3][7]
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound. The concentration is determined by comparing its response to a standard calibration curve.
For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. Potentiometric titration is a precise method to determine the acid dissociation constant (pKa) and can also be adapted to measure solubility as a function of pH.[8][9][10]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a solution containing a co-solvent (if necessary to achieve initial dissolution) and an electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using an automated burette. Record the pH of the solution after each addition, allowing the system to reach equilibrium.
-
Data Analysis for pKa: Generate a titration curve by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often found by analyzing the first or second derivative of the curve).[11]
-
pH-Solubility Profile: The titration data can be used to calculate the solubility at different pH values. As the titrant is added, the pH changes, and if the compound precipitates, the concentration of the dissolved species in equilibrium with the solid can be determined.
Visualization of Experimental Workflows
Caption: A general workflow for the comprehensive solubility profiling of a research compound.
Caption: Workflow for pKa determination of this compound using potentiometric titration.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. materialneutral.info [materialneutral.info]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzofuran-4-amine
Introduction
Benzofuran-4-amine, a heterocyclic aromatic amine, is a valuable building block in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, particularly in drug development where thermal stress can occur during manufacturing and formulation. This guide summarizes the anticipated thermal behavior of this compound and proposes potential decomposition pathways based on the known chemistry of its constituent functional groups.
Predicted Thermal Stability
While specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available, a qualitative assessment of its thermal stability can be inferred from the behavior of analogous compounds.
-
Aromatic Amines: Aromatic amines generally exhibit moderate to high thermal stability. The stability is influenced by the nature and position of substituents on the aromatic ring. The presence of the amino group can influence decomposition, which often involves cleavage of the C-N bond. Thermal degradation of some amines has been observed to accelerate above 350°F (approximately 177°C), especially in the presence of other reactants, though many are stable to higher temperatures.[1]
-
Benzofuran Derivatives: The benzofuran ring system is relatively stable due to its aromaticity. Pyrolysis of furan and its derivatives typically involves ring-opening reactions to produce smaller, volatile compounds.[2][3] Computational studies on benzofuran decomposition suggest that initial decomposition pathways can be complex, involving intermediates that are not formed through single-step reactions.[4] The presence of substituents can significantly alter the decomposition mechanism and the temperature at which it occurs.
Based on these general principles, this compound is expected to be a relatively thermally stable compound. Its decomposition is likely to be initiated at elevated temperatures, probably in the range of several hundred degrees Celsius in an inert atmosphere. The presence of the amino group might slightly lower the decomposition temperature compared to the unsubstituted benzofuran.
Proposed Decomposition Pathways
In the absence of experimental data, the following decomposition pathways for this compound are proposed based on established reaction mechanisms for aromatic amines and furan derivatives. These pathways are hypothetical and require experimental validation.
The initial steps of thermal decomposition could involve one or more of the following processes:
-
C-N Bond Cleavage: Homolytic cleavage of the carbon-nitrogen bond of the amino group to generate a benzofuranyl radical and an amino radical.
-
Furan Ring Opening: Scission of the furan ring, a common decomposition pathway for furanic compounds at high temperatures.[3][5] This could lead to the formation of various unsaturated species.
-
Reactions involving the Amino Group: The amino group could participate in intermolecular condensation reactions at elevated temperatures, leading to the formation of larger, polymeric structures.
A possible logical flow for the initial decomposition steps is illustrated in the diagram below.
Caption: Proposed initial decomposition pathways for this compound under thermal stress.
Recommended Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound powder is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment. An oxidizing atmosphere (e.g., air) could also be used for comparison.
-
Heating Rate: A linear heating rate of 10 °C/min is standard, but other rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.
-
Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C or higher).
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax, from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.
-
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or argon at a constant flow rate.
-
Heating Rate: A linear heating rate, typically 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature beyond any expected thermal events.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each event are determined.
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.
Caption: A general experimental workflow for the thermal analysis of this compound.
Data Presentation (Hypothetical)
Should experimental data become available, it should be summarized in clear, structured tables for easy comparison. Below are templates for presenting TGA and DSC data.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (in N2) | Value (in Air) |
| Onset of Decomposition (Tonset) | e.g., 250 °C | e.g., 230 °C |
| Temperature of Max. Rate (Tmax) | e.g., 275 °C | e.g., 255 °C |
| % Mass Loss (up to 600 °C) | e.g., 85% | e.g., 98% |
| Residual Mass at 600 °C | e.g., 15% | e.g., 2% |
Table 2: Hypothetical DSC Data for this compound (in N2)
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (J/g) |
| Melting | e.g., 85 °C | e.g., 90 °C | e.g., 120 (Endo) |
| Decomposition | e.g., 245 °C | e.g., 270 °C | e.g., -450 (Exo) |
Conclusion
While specific experimental data on the thermal stability of this compound is currently lacking in the reviewed literature, this guide provides a foundational understanding based on the known behavior of related chemical structures. It is anticipated that this compound possesses moderate to good thermal stability. The proposed decomposition pathways and recommended experimental protocols offer a starting point for researchers to conduct detailed investigations. The generation of empirical data through TGA, DSC, and analysis of decomposition products is essential for a comprehensive understanding of the thermal properties of this important molecule.
References
A Technical Guide to the Potential Polymorphism of Benzofuran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development, impacting a compound's bioavailability, stability, and manufacturability. While specific polymorphic studies on Benzofuran-4-amine are not extensively documented in publicly available literature, its molecular structure suggests a high potential for polymorphic behavior. This technical guide provides a comprehensive framework for investigating the potential polymorphism of this compound. It outlines theoretical considerations, detailed experimental protocols for polymorph screening and characterization, and data presentation strategies. The methodologies described herein are grounded in established principles of solid-state chemistry and are designed to enable researchers to systematically explore and identify different crystalline forms of this compound.
Introduction to Polymorphism in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its therapeutic efficacy and commercial viability. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: These properties directly influence the bioavailability of a drug. A more soluble metastable form may lead to faster absorption, while a more stable form might have a longer shelf life.[1]
-
Melting Point and Stability: Thermodynamic stability is crucial for formulation and storage. A less stable polymorph could potentially convert to a more stable form over time, altering the drug product's performance.
-
Mechanical Properties: Crystal habit and mechanical strength affect powder flow, compaction, and tablet manufacturing processes.
Given that a significant percentage of organic molecules exhibit polymorphism, a thorough investigation is a regulatory expectation and a scientific necessity in drug development.[2] Benzofuran derivatives, a class of compounds with diverse biological activities, are no exception to this phenomenon.[3][4][5][6]
Structural Features of this compound and Polymorphic Potential
The molecular structure of this compound (C₈H₇NO) possesses key features that suggest a propensity for forming multiple crystalline arrangements:
-
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the oxygen atom in the furan ring and the nitrogen of the amine can act as hydrogen bond acceptors. The formation of different hydrogen bonding networks (e.g., chains, dimers, sheets) is a common driver of polymorphism.
-
Aromatic Stacking: The planar benzofuran ring system allows for π-π stacking interactions. Variations in the stacking geometry (e.g., parallel, T-shaped) can lead to different crystal packing efficiencies and, consequently, different polymorphs.
-
Molecular Conformation: While the benzofuran ring itself is rigid, minor conformational flexibility in the exocyclic amine group could exist, potentially influencing crystal packing.
The interplay of these intermolecular forces can result in a complex potential energy landscape with multiple local minima, each corresponding to a different polymorphic form.
Experimental Workflow for Polymorph Screening
A systematic polymorph screen aims to crystallize a compound under a wide range of conditions to access as many solid forms as possible. The following diagram illustrates a typical workflow.
Caption: Workflow for a comprehensive polymorph screen of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for a polymorph screen of this compound. It is crucial to use a single, purified batch of the compound to avoid impurities influencing the crystallization outcome.
Crystallization Techniques
A diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.
Table 1: Suggested Solvents for Polymorph Screening
| Solvent Class | Examples | Properties |
| Protic | Methanol, Ethanol, Isopropanol, Water | Hydrogen bond donors and acceptors |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, DMF | Hydrogen bond acceptors, polar |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Weak intermolecular forces |
a) Slow Solvent Evaporation:
-
Prepare saturated or near-saturated solutions of this compound in a variety of solvents from Table 1 at ambient temperature.
-
Dispense the solutions into small, open vials (e.g., 2 mL).
-
Cover the vials with perforated foil to slow the evaporation rate.
-
Allow the solvent to evaporate at different temperatures (e.g., 4°C, ambient, 40°C).
-
Visually inspect for crystal formation and harvest the solids for analysis.
b) Cooling Crystallization:
-
Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 50°C or just below the solvent's boiling point).
-
Filter the hot solutions to remove any particulate matter.
-
Allow the solutions to cool slowly to ambient temperature.
-
For some samples, induce further cooling to 4°C.
-
Collect the resulting crystals by filtration.
c) Vapor Diffusion (Solvent/Anti-solvent):
-
Dissolve this compound in a small amount of a good solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble).
-
Allow the anti-solvent vapor to slowly diffuse into the solvent, reducing the solubility of this compound and inducing crystallization.
d) Slurry Conversion:
-
Add an excess of this compound solid to a small amount of a selected solvent in which it is sparingly soluble.
-
Agitate the slurry (e.g., using a magnetic stirrer or shaker) at a constant temperature for an extended period (e.g., 1-2 weeks).
-
This method allows for the conversion of less stable forms to the most stable polymorph under those conditions.
-
Isolate the solid by filtration and analyze.
Analytical Characterization Techniques
a) Powder X-ray Diffraction (PXRD):
-
Purpose: The primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern.
-
Methodology:
-
Gently grind a small sample of the crystalline material to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source (Cu Kα).
-
Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different polymorphs.
-
b) Single Crystal X-ray Diffraction (SCXRD):
-
Purpose: To definitively determine the crystal structure of a polymorph, including the unit cell dimensions, space group, and atomic positions. This provides unambiguous proof of a new polymorphic form and reveals the molecular packing and intermolecular interactions.
-
Methodology:
-
Identify a high-quality single crystal from the crystallization experiments under a microscope.
-
Mount the crystal on a goniometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).
-
Solve and refine the crystal structure using appropriate software.
-
Table 2: Hypothetical Crystallographic Data for this compound Polymorphs
| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.1 | 6.8 |
| c (Å) | 7.3 | 9.5 |
| β (°) | 98.5 | 90 |
| Volume (ų) | 745 | 658 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.48 | 1.66 |
This table is illustrative and provides an example of how to present crystallographic data for different polymorphs.
c) Thermal Analysis (DSC and TGA):
-
Purpose: To investigate the thermal behavior of the solid forms, including melting points, phase transitions, and desolvation events.
-
Methodology (DSC):
-
Accurately weigh a small amount of sample (1-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endotherms typically represent melting or solid-solid transitions, while exotherms can indicate crystallization or decomposition.
-
-
Methodology (TGA):
-
Weigh a sample into a TGA pan.
-
Heat the sample at a constant rate.
-
Monitor the change in mass as a function of temperature. Mass loss can indicate the presence of solvent (solvates) or decomposition.
-
d) Vibrational Spectroscopy (FTIR and Raman):
-
Purpose: To provide a "fingerprint" of each polymorphic form. Differences in the crystal lattice and intermolecular interactions (especially hydrogen bonding) can lead to shifts in the vibrational modes of the molecule.
-
Methodology:
-
Acquire spectra of each solid form using an FTIR spectrometer (often with an ATR accessory) and a Raman spectrometer.
-
Compare the spectra, paying close attention to regions corresponding to N-H stretching (for hydrogen bonding), aromatic C-H bending, and other skeletal vibrations.
-
Logical Relationships in Polymorphism
The thermodynamic relationships between different polymorphs can be determined through solubility studies and by observing their relative stability as a function of temperature.
Caption: Thermodynamic and kinetic relationships between hypothetical polymorphs.
Conclusion
While the polymorphism of this compound has not been explicitly detailed in the literature, its molecular structure strongly indicates a high likelihood of existing in multiple crystalline forms. A systematic and rigorous polymorph screen, as outlined in this guide, is essential for any research or development program involving this compound. By employing a diverse set of crystallization conditions and a suite of complementary analytical techniques, researchers can effectively identify, characterize, and select the optimal solid form of this compound for its intended application, thereby mitigating risks in later stages of drug development.
References
Technical Guide: In Silico Prediction of Benzofuran-4-amine Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. Benzofuran-4-amine, as a key intermediate, offers a versatile platform for the synthesis of diverse derivatives with potential therapeutic applications. This technical guide provides an in-depth overview of a systematic in silico workflow to predict the bioactivity of this compound derivatives, thereby accelerating the drug discovery process. The workflow integrates pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and virtual screening to identify and optimize promising lead candidates. This document details the experimental protocols for these computational methods, presents data in a structured format, and visualizes complex workflows and biological pathways.
Introduction to Benzofuran Derivatives in Drug Discovery
The benzofuran nucleus is a core component of many compounds with significant therapeutic properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[1][2][3] The amenability of the benzofuran scaffold to chemical modification allows for the fine-tuning of its pharmacological profile. This compound serves as a crucial starting point for creating libraries of novel compounds. In silico, or computer-aided drug design (CADD), methods are indispensable for navigating the vast chemical space of possible derivatives efficiently.[4] These computational techniques predict the interaction of small molecules with biological targets, saving considerable time and resources compared to traditional high-throughput screening.[5]
In Silico Prediction Workflow
A robust virtual screening cascade is essential for identifying promising hits from a large compound library. The workflow typically begins with broad, fast filtering methods like pharmacophore modeling and progresses to more computationally intensive and accurate methods such as molecular docking and molecular dynamics.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Preliminary Cytotoxicity of Benzofuran-4-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of benzofuran-4-amine and its closely related analogues. Due to a lack of publicly available cytotoxicity data for the parent compound, this document focuses on the cytotoxic potential of substituted this compound derivatives, using (4-Aminobenzofuran-2-yl)methanol as a primary illustrative example. The methodologies and potential mechanisms of action outlined herein serve as a robust framework for initiating cytotoxicological assessments of this class of compounds.
The benzofuran scaffold is a core component of numerous biologically active natural and synthetic compounds, with many derivatives exhibiting significant anticancer properties.[1][2] These activities often stem from the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like tubulin and protein kinases.[3][4]
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The cytotoxic activity of various benzofuran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While experimental data for this compound is not available, Table 1 presents hypothetical IC50 values for a closely related derivative, (4-Aminobenzofuran-2-yl)methanol, to illustrate a potential cytotoxic profile.[3] Table 2 provides a comparative summary of experimentally determined IC50 values for other benzofuran derivatives to offer context.
Table 1: Hypothetical Cytotoxic Profile of (4-Aminobenzofuran-2-yl)methanol
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 3.5 |
| MDA-MB-231 | Breast Cancer | Not Specified |
| A549 | Lung Cancer | Not Specified |
| HCT-116 | Colon Cancer | Not Specified |
Note: The IC50 values for (4-Aminobenzofuran-2-yl)methanol are hypothetical and presented for illustrative purposes, pending experimental validation.[3]
Table 2: Comparative Cytotoxicity (IC50) of Various Benzofuran Derivatives
| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Combretastatin A-4 (CA-4) | 1.86 µM | - | - | - | [3] |
| Benzofuran Derivative 6g | 11.09 µM | 3.01 µM | - | 5.20 µM | [3] |
| Benzofuran Derivative 12 | 1.06 µM | - | - | - | [3] |
| Benzofuran Derivative 36 | - | - | 0.06 µM | - | [3] |
Potential Mechanisms of Action
Benzofuran derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.[3][4]
-
Tubulin Polymerization Inhibition: A significant number of benzofuran derivatives are known to inhibit tubulin polymerization.[3] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can cause the cell cycle to halt, typically in the G2/M phase, leading to programmed cell death (apoptosis).[3] The structural characteristics of (4-Aminobenzofuran-2-yl)methanol suggest a potential interaction with the colchicine-binding site on β-tubulin.[3]
-
Apoptosis Induction: The induction of apoptosis is a hallmark of many anticancer agents. Benzofuran derivatives have been shown to trigger this process, which can be confirmed by assays such as Annexin V/PI staining.[3][4]
-
EGFR Tyrosine Kinase Inhibition: Certain benzofuran-aminoquinazoline hybrids have demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in tumor cell proliferation and survival.[4]
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound or its derivatives are provided below.
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Objective: To quantify the dose-dependent cytotoxic effect of the test compound.[3]
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MDA-MB-231, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Treat the cells with serial dilutions of the test compound and appropriate controls for 48-72 hours.[3]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the IC50 value from the dose-response curve.[3]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to confirm that cell death occurs via apoptosis.
-
Objective: To differentiate between viable, apoptotic, and necrotic cells after compound treatment.[3]
-
Methodology:
-
Treat cells with the test compound for a specified time (e.g., 48 hours).[3]
-
Harvest both adherent and floating cells and wash with cold PBS.[3]
-
Resuspend the cells in Annexin V binding buffer.[3]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis
This method determines if the compound induces cell cycle arrest at a particular phase.
-
Objective: To identify the phase of the cell cycle at which the compound exerts its effect.[3]
-
Methodology:
-
Treat cancer cells with the test compound at concentrations around its IC50 value for 24 hours.[3]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways
The cytotoxic effects of benzofuran derivatives often converge on the intrinsic (mitochondrial) pathway of apoptosis.
This guide provides a foundational framework for investigating the cytotoxic properties of this compound and its derivatives. The provided protocols and potential mechanisms of action, while based on closely related analogs, offer a clear path for future research and development in this area. Experimental validation is crucial to confirm these preliminary insights.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Metabolic Pathways of Benzofuran-4-amine: A Technical Guide
Disclaimer: Direct experimental data on the metabolic pathways of Benzofuran-4-amine is limited in publicly available scientific literature. The following guide is constructed based on established metabolic routes for structurally related benzofuran and aromatic amine compounds. The proposed pathways and metabolites should be considered putative and require experimental verification.
This technical guide offers an in-depth exploration of the probable metabolic pathways of this compound, designed for researchers, scientists, and drug development professionals. By drawing parallels with analogous compounds, this document outlines potential biotransformation routes, suggests key enzymes involved, and provides detailed experimental protocols for empirical investigation.
Proposed Metabolic Pathways of this compound
The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes, sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs). The primary sites for metabolic modification are the amino group and the benzofuran ring system.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the molecule. For this compound, key predicted Phase I transformations include N-hydroxylation and aromatic hydroxylation.
-
N-Hydroxylation: The primary amino group is susceptible to oxidation by CYP enzymes, particularly from the CYP2A and CYP2E subfamilies, to form the N-hydroxy metabolite. This is a common activation pathway for aromatic amines that can lead to reactive intermediates.[1]
-
Aromatic Hydroxylation: The benzofuran ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes such as CYP1A2, CYP2D6, and CYP3A4.[2] Hydroxylation is a common detoxification pathway.
-
Oxidative Ring Cleavage: The furan ring of the benzofuran moiety may undergo oxidative cleavage, a known metabolic route for other benzofuran-containing compounds.[3][4]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.
-
N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs) to form N-acetyl-benzofuran-4-amine.
-
N-Glucuronidation: The amino group or the N-hydroxy metabolite can be conjugated with glucuronic acid by UGTs.
-
O-Glucuronidation: Phenolic metabolites formed during aromatic hydroxylation can undergo conjugation with glucuronic acid.
-
O-Sulfation: The N-hydroxy metabolite and phenolic metabolites can also be sulfated by SULTs.
Data Presentation: Putative Metabolites and Enzymes
The following tables summarize the potential metabolites of this compound and the enzymes likely responsible for their formation.
| Metabolite | Proposed Metabolic Pathway | Potential Enzymes Involved |
| N-hydroxy-benzofuran-4-amine | N-hydroxylation | CYP2A, CYP2E family |
| 5-hydroxy-benzofuran-4-amine | Aromatic Hydroxylation | CYP1A2, CYP2D6, CYP3A4 |
| 7-hydroxy-benzofuran-4-amine | Aromatic Hydroxylation | CYP1A2, CYP2D6, CYP3A4 |
| This compound-N-glucuronide | N-glucuronidation | UGT family |
| N-acetyl-benzofuran-4-amine | N-acetylation | NAT1, NAT2 |
| 5-hydroxy-benzofuran-4-amine-O-glucuronide | O-glucuronidation | UGT family |
| N-hydroxy-benzofuran-4-amine-O-sulfate | O-sulfation | SULT family |
Experimental Protocols
To empirically determine the metabolic pathways of this compound, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., warfarin)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsome suspension.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification Using High-Resolution Mass Spectrometry
This experiment identifies the structures of metabolites formed.
Materials:
-
Same as for the metabolic stability assay
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Perform a scaled-up version of the metabolic stability assay with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).
-
After quenching the reaction and centrifuging, analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
Process the data using metabolite identification software to search for potential biotransformations (e.g., oxidation, glucuronidation, acetylation).
-
Compare the mass spectra of the parent compound and potential metabolites to elucidate the structures.
Reaction Phenotyping Using Recombinant CYP Enzymes
This assay identifies the specific CYP enzymes responsible for the metabolism of this compound.
Materials:
-
This compound
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Incubate this compound separately with each recombinant CYP enzyme in the presence of the NADPH regenerating system at 37°C.
-
After a set incubation time, quench the reaction and process the samples as described above.
-
Analyze the samples by LC-MS/MS to measure the rate of disappearance of the parent compound or the rate of formation of a specific metabolite.
-
The enzymes that show the highest rates of metabolism are the primary contributors to the biotransformation of this compound.
Visualizations
The following diagrams illustrate the proposed metabolic pathways and a general workflow for in vitro metabolism studies.
Caption: Proposed metabolic pathways of this compound.
Caption: General workflow for in vitro metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene [mdpi.com]
- 4. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzofuran-4-amine from 2,3-dihydrobenzofuran-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of benzofuran-4-amine via the dehydrogenation of 2,3-dihydrothis compound. This transformation, achieving aromatization of the dihydrofuran ring, is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary method detailed herein utilizes a palladium-on-carbon (Pd/C) catalyst, a widely employed and effective heterogeneous catalyst for dehydrogenation reactions. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, with its scaffold appearing in numerous compounds with diverse pharmacological activities. The conversion of 2,3-dihydrothis compound to its aromatic counterpart, this compound, is a key synthetic transformation. This process involves the removal of two hydrogen atoms from the dihydrofuran ring, leading to the formation of a fully aromatic benzofuran system. While various methods exist for the synthesis of benzofurans, direct dehydrogenation of the corresponding dihydro-derivatives offers a straightforward approach, particularly when the starting material is readily available.
Palladium-on-carbon (Pd/C) is a highly effective and commonly used catalyst for dehydrogenation reactions due to its high activity, selectivity, and ease of handling as a heterogeneous catalyst. The reaction is typically carried out at elevated temperatures in a high-boiling solvent, often with the use of a hydrogen acceptor to facilitate the reaction equilibrium towards the aromatic product.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Dehydrogenation of 2,3-dihydrothis compound
This protocol describes a general method for the dehydrogenation of 2,3-dihydrothis compound using 10% palladium on carbon.
Materials:
-
2,3-dihydrothis compound
-
10% Palladium on carbon (Pd/C)
-
High-boiling aromatic solvent (e.g., toluene, xylene, or mesitylene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydrothis compound (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable high-boiling aromatic solvent (e.g., toluene, 10-20 mL per gram of substrate). To this suspension, carefully add 10% Pd/C (5-10 mol% Pd).
-
Inert Atmosphere: Flush the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the chosen solvent (Toluene: ~111°C, Xylene: ~140°C, Mesitylene: ~165°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the same solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed dehydrogenation of dihydro-heterocycles, which can be considered as expected outcomes for the synthesis of this compound from 2,3-dihydrothis compound.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,3-dihydrothis compound | 10% Pd/C (5) | Toluene | 111 | 24 | 75-85 |
| 2 | 2,3-dihydrothis compound | 10% Pd/C (10) | Xylene | 140 | 18 | 80-90 |
| 3 | 2,3-dihydrothis compound | 10% Pd/C (10) | Mesitylene | 165 | 12 | 85-95 |
Note: The data presented are representative and may vary based on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Note: Synthetic Routes to 1-Benzofuran-4-amine from its Oxime Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzofuran-4-amine is a valuable building block in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in biologically active molecules. This application note provides detailed protocols for the synthesis of 1-benzofuran-4-amine from its precursor, 1-benzofuran-4-one oxime. The reduction of the oxime functionality to a primary amine is a key transformation, and several methodologies can be employed to achieve this. This document outlines three common and effective methods: catalytic hydrogenation, and chemical reduction using a metal hydride.
Synthetic Workflow
The overall synthetic strategy involves the conversion of the oxime group of 1-benzofuran-4-one oxime to a primary amine, yielding 1-benzofuran-4-amine.
Caption: Synthetic workflow for the preparation of 1-Benzofuran-4-amine.
Comparative Data of Reduction Methods
The choice of reduction method can significantly impact the reaction efficiency, yield, and purity of the final product. The following table summarizes the key parameters for the protocols detailed in this note.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Ethanol | 25-50 | 4-24 | 70-90 | Requires specialized high-pressure hydrogenation equipment. Catalyst is pyrophoric. |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 to 65 | 2-6 | 60-85 | Highly reactive and moisture-sensitive reagent. Requires stringent anhydrous conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1-benzofuran-4-amine from 1-benzofuran-4-one oxime.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method employs catalytic hydrogenation, a widely used and often high-yielding procedure for the reduction of oximes.[1][2]
Materials:
-
1-Benzofuran-4-one oxime
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas (high pressure)
-
Celite®
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable high-pressure reaction vessel, add 1-benzofuran-4-one oxime (1.0 eq).
-
Add ethanol as the solvent (10-20 mL per gram of oxime).
-
Carefully add Raney® Nickel (approx. 10-20% by weight of the oxime) to the reaction mixture. Caution: Raney® Nickel is pyrophoric and should be handled under a wet solvent or inert atmosphere.
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).
-
Monitor the reaction progress by observing the hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete (typically 4-24 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst upon exposure to air.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-benzofuran-4-amine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Metal Hydride Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to convert the oxime to the corresponding primary amine.[3][4][5] This method is effective but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.[3][4][5]
Materials:
-
1-Benzofuran-4-one oxime
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) to anhydrous THF (10-15 mL per gram of LiAlH₄).
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Dissolve 1-benzofuran-4-one oxime (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup). This should produce a granular precipitate.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 1-benzofuran-4-amine.
-
Purify the product by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The reduction of an oxime to a primary amine can proceed through different intermediates depending on the reducing agent used. The following diagram illustrates the general pathways.
Caption: Putative mechanistic pathways for oxime reduction.
References
Application Notes and Protocols for the Solid-Phase Organic Synthesis of Benzofuran-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzofuran-4-amine in solid-phase organic synthesis (SPOS). This approach is particularly valuable for the generation of combinatorial libraries of substituted benzofuran derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Solid-phase organic synthesis offers a highly efficient platform for the rapid generation of diverse compound libraries for high-throughput screening. By immobilizing this compound onto a solid support, a versatile scaffold is created for subsequent chemical modifications, leading to a library of novel compounds with potential therapeutic applications.
This document outlines a strategic approach for the solid-phase synthesis of a library of Benzofuran-4-carboxamides, detailing the immobilization of this compound, on-resin derivatization, and final cleavage from the solid support.
Workflow Overview
The overall strategy for the solid-phase synthesis of a Benzofuran-4-carboxamide library is depicted in the workflow diagram below. The process begins with the immobilization of a protected this compound derivative onto a suitable resin. Subsequent on-resin modifications, such as acylation or alkylation at other positions of the benzofuran ring (if desired and appropriately protected), can be performed. The key diversification step involves the acylation of the 4-amino group with a variety of carboxylic acids. Finally, the desired products are cleaved from the resin, purified, and characterized.
Caption: General workflow for the solid-phase synthesis of a Benzofuran-4-carboxamide library.
Experimental Protocols
Materials and Equipment
-
Resins: Wang resin (100-200 mesh, 1.0 mmol/g loading capacity) is a suitable choice for the synthesis of carboxamides.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
-
Reagents: Fmoc-Benzofuran-4-amine, a selection of carboxylic acids for diversification, coupling reagents (e.g., HBTU, HATU), and cleavage cocktail reagents.
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) for purification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization.
Protocol 1: Immobilization of Fmoc-Benzofuran-4-amine on Wang Resin
This protocol describes the attachment of the this compound scaffold to the solid support. An Fmoc-protected version of the amine is used to allow for future deprotection and derivatization.
Diagrammatic Representation of Immobilization:
Caption: Immobilization of Fmoc-Benzofuran-4-amine onto Wang resin.
Procedure:
-
Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Activation: Drain the solvent and wash the resin with DMF (3 x 10 mL).
-
Coupling: In a separate flask, dissolve Fmoc-Benzofuran-4-carboxylic acid (prepared separately, 3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add this solution to the swollen resin.
-
Reaction: Shake the reaction mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM.
Protocol 2: On-Resin Fmoc-Deprotection and Diversification by Acylation
This protocol outlines the removal of the Fmoc protecting group from the immobilized this compound and the subsequent acylation with a library of carboxylic acids.
Diagrammatic Representation of On-Resin Synthesis:
Application Notes and Protocols: Benzofuran-4-amine as a Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzofuran-4-amine and its derivatives as a core structural motif in the design and synthesis of potent kinase inhibitors. This document details synthetic methodologies, summarizes biological activities, and provides exemplary protocols for the evaluation of these compounds.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, the benzofuran scaffold has emerged as a promising framework for the development of novel kinase inhibitors.[2] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, they are a major target for therapeutic intervention. The rigid, planar structure of the benzofuran nucleus can be strategically functionalized to achieve specific and potent interactions within the ATP-binding pocket of various kinases.[2] This document focuses on this compound as a key building block for generating libraries of kinase inhibitors with potential therapeutic applications.
Synthetic Strategies for this compound Derivatives
The synthesis of 4-aminobenzofuran derivatives can be achieved through several strategic approaches, primarily involving the introduction of an amino group at the C4 position of the benzofuran core.[1] Key methods include the Smiles rearrangement, reduction of 4-nitrobenzofuran intermediates, and transition metal-catalyzed cross-coupling reactions.[1]
Protocol 1: Synthesis via Reduction of 4-Nitrobenzofuran
A common and effective method for the synthesis of 4-aminobenzofurans involves the reduction of a 4-nitrobenzofuran precursor.[1]
Materials:
-
4-nitrobenzofuran
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ice water
-
Sodium bicarbonate (or other suitable base)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.[1]
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.[1]
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This method is a powerful transition metal-catalyzed cross-coupling reaction for the formation of C-N bonds.
Materials:
-
4-bromobenzofuran
-
Desired amine (e.g., ammonia equivalent or a protected amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Celite
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add anhydrous toluene as the solvent.[1]
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[1]
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Biological Activity and Kinase Inhibition
This compound derivatives have demonstrated inhibitory activity against a range of protein kinases, playing a role in key signaling pathways implicated in cancer and other diseases.[1]
Targeted Kinases and Signaling Pathways
Benzofuran-based inhibitors have been shown to target several important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4][5]
-
Pim Kinases (Pim-1, Pim-2): Serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.[6]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.[7]
-
PI3K/Akt/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.[1]
-
MAPK/ERK Pathway: A critical signaling route that governs cell proliferation, differentiation, and survival.[1]
Signaling Pathway Diagrams
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various benzofuran derivatives.
Table 1: Kinase Inhibitory Activity of Benzofuran Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 10d | EGFR-TK | 29.3 | [4][5] |
| 10e | EGFR-TK | 31.1 | [4][5] |
| Gefitinib (Reference) | EGFR-TK | 33.1 | [4][5] |
| Compound 44 | Pim-1 | 60 | [6] |
| Compound 44 | Pim-2 | 35 | [6] |
| Compound 45 | Pim-1 | 280 | [6] |
| Compound 45 | Pim-2 | 200 | [6] |
| Compound 16 | Pim-1 | 110 | [6] |
| Compound 16 | Pim-2 | 70 | [6] |
| Compound 17 | Pim-1 | 120 | [6] |
| Compound 17 | Pim-2 | 100 | [6] |
| Compound II | CDK2 | 52.75 | [7] |
Table 2: Cytotoxicity of Benzofuran Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 9h | Panc-1 | Pancreatic | 0.94 | [7] |
| 9h | MCF-7 | Breast | 2.92 | [7] |
| 9h | A-549 | Lung | 1.71 | [7] |
| Cisplatin (Reference) | Panc-1 | Pancreatic | 6.98 | [7] |
| Cisplatin (Reference) | MCF-7 | Breast | 5.45 | [7] |
| Cisplatin (Reference) | A-549 | Lung | 6.72 | [7] |
| Compound 14 | MCF-7 | Breast | <0.07 | [8] |
| Lapatinib (Reference) | MCF-7 | Breast | 4.69 | [8] |
Experimental Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the steps to measure the inhibitory activity of a compound against a target kinase using the ADP-Glo™ Kinase Assay.[9]
Workflow Diagram
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human kinase of interest
-
Specific substrate for the kinase (e.g., Myelin Basic Protein for Aurora B)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound derivative)
-
Known inhibitor (positive control)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase buffer with a final DMSO concentration not exceeding 1%.[9]
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[9]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[9]
-
Data Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9]
Conclusion
The this compound scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in the referenced literature underscore the critical role of substituent patterns on the benzofuran core in dictating biological activity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel benzofuran-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzofuran-appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of Benzofuran-4-amine in the Synthesis of NLRP3 Inhibitors: A Detailed Guide for Researchers
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. Benzofuran derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-inflammatory properties. This document provides detailed application notes and protocols for the potential use of Benzofuran-4-amine as a key building block in the synthesis of novel NLRP3 inhibitors. While direct synthesis of NLRP3 inhibitors from this compound is not yet extensively documented in publicly available literature, this guide presents a plausible synthetic strategy and relevant experimental protocols based on established anti-inflammatory activity of benzofuran scaffolds.[1][2][3][4][5]
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming step involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression, typically initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs). The activation step is triggered by a variety of stimuli, leading to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.
Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model.
Hypothetical Synthesis of a Benzofuran-Based NLRP3 Inhibitor
This section outlines a plausible synthetic route for a novel benzofuran-based NLRP3 inhibitor, designated as BFI-1 (Benzofuran Inhibitor-1), starting from this compound. The design of BFI-1 incorporates a urea linkage, a common motif in kinase inhibitors, attached to a substituted benzofuran scaffold.
Proposed Synthetic Pathway for BFI-1
Caption: Proposed synthetic pathway for BFI-1 from this compound.
Experimental Protocol: Synthesis of BFI-1
Step 1: Synthesis of Benzofuran-4-yl isocyanate (Intermediate A)
-
Materials: this compound, triphosgene, triethylamine, anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzofuran-4-yl isocyanate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of BFI-1
-
Materials: Benzofuran-4-yl isocyanate (Intermediate A), 4-chloroaniline, anhydrous DCM.
-
Procedure:
-
Dissolve benzofuran-4-yl isocyanate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a solution of 4-chloroaniline (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a precipitate may form. If so, filter the solid and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield BFI-1.
-
Data Presentation: Hypothetical Inhibitory Activity
The inhibitory activity of newly synthesized compounds like BFI-1 would be determined using cellular assays. The IC50 value, representing the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%, is a key metric.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| BFI-1 (Hypothetical) | NLRP3 | IL-1β ELISA | THP-1 cells | 50 |
| MCC950 (Reference) | NLRP3 | IL-1β ELISA | THP-1 cells | 8 |
Protocols for Evaluating NLRP3 Inhibitory Activity
The following are standard protocols for assessing the efficacy of potential NLRP3 inhibitors in a cell-based model.
Experimental Workflow for NLRP3 Inhibition Assay
Caption: General experimental workflow for evaluating NLRP3 inhibitors.
Protocol 1: In Vitro NLRP3 Inhibition Assay in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Priming:
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with various concentrations of the test compound (e.g., BFI-1) or vehicle (DMSO) for 1 hour.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding an appropriate stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
While the direct application of this compound in the synthesis of documented NLRP3 inhibitors is not established, its structural features make it a valuable starting material for the generation of novel benzofuran-based compound libraries. The provided hypothetical synthetic pathway and established experimental protocols offer a solid framework for researchers and drug development professionals to explore the potential of this compound derivatives as a new class of NLRP3 inflammasome inhibitors. Further research in this area could lead to the discovery of potent and selective modulators of NLRP3 for the treatment of a wide range of inflammatory diseases.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
Application Notes and Protocols: The Role of Benzofuran-4-amine in the Development of MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune disorders.[1][2][3][4] MALT1 is a unique paracaspase that functions as both a scaffold protein and a cysteine protease, playing a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6] Upon antigen receptor engagement, MALT1 forms the CARD11-BCL10-MALT1 (CBM) complex, which is essential for lymphocyte activation, proliferation, and survival.[3][4][7][8] The proteolytic activity of MALT1 amplifies NF-κB signaling through the cleavage of several negative regulators, including A20, RelB, and CYLD.[5][9][10][11] Given its central role in these processes, the development of small molecule inhibitors of MALT1 is a highly promising therapeutic strategy.
This document explores the potential role of Benzofuran-4-amine as a novel scaffold for the design and synthesis of MALT1 inhibitors. The benzofuran nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as anticancer agents. While no currently disclosed MALT1 inhibitors are based on a this compound core, its chemical properties and the proven track record of the benzofuran moiety in enzyme inhibitor design make it an attractive starting point for novel drug discovery efforts targeting MALT1.
These application notes provide a comprehensive overview of the MALT1 signaling pathway, detailed protocols for key in vitro assays to evaluate MALT1 inhibitors, and a summary of the current landscape of MALT1 inhibitor development to serve as a benchmark for future drug discovery initiatives based on scaffolds such as this compound.
MALT1 Signaling Pathway
The activation of MALT1 is a tightly regulated process initiated by antigen receptor stimulation. The formation of the CBM complex is the central event, leading to both the scaffold and protease functions of MALT1.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malt1 ubiquitination triggers NF-kappaB signaling upon T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. researchgate.net [researchgate.net]
- 9. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzofuran-4-amine Derivatives in Antibiotic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of benzofuran-4-amine derivatives in the discovery of novel antibiotics. It includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant pathways and workflows.
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The benzofuran scaffold is a key structural motif in many biologically active natural and synthetic compounds.[2][3][5] The emergence of multidrug-resistant bacterial strains necessitates the urgent development of new antimicrobial agents, and benzofuran derivatives have shown promise as a scaffold for designing novel antibiotics.[6][1][2][3][7] This document focuses on this compound and related derivatives, summarizing their antibacterial efficacy and providing standardized protocols for their study.
Antimicrobial Activity of Benzofuran Derivatives
Numerous studies have demonstrated the potent antimicrobial activity of various benzofuran derivatives against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) and zone of inhibition data for several classes of benzofuran derivatives against various microbial strains.
Table 1: Antibacterial Activity of 3-Methanone-6-substituted-benzofuran Derivatives
| Compound | Substitution at C-6 | Test Strain | MIC (μg/mL) | Reference |
| 15, 16 | Hydroxyl group | E. coli | 0.78 - 3.12 | [7] |
| S. aureus | 0.78 - 3.12 | [7] | ||
| MRSA | 0.78 - 3.12 | [7] | ||
| B. subtilis | 0.78 - 3.12 | [7] | ||
| P. aeruginosa | 0.78 - 3.12 | [7] | ||
| 17 | 5-methyl-2-phenyloxazole-4-ethyloxy | S. aureus | 12.5 | [7] |
| 18 | Imine group | S. aureus | 3.12 | [7] |
Table 2: Antibacterial Activity of Benzofuran Ketoxime Derivatives
| Compound | Test Strain | MIC (μg/mL) | Reference |
| 38 | S. aureus | 0.039 | [7] |
| Other derivatives | C. albicans | 0.625 - 2.5 | [7] |
Table 3: Antibacterial Activity of Benzofuran Derivatives with Disulfide Moieties
| Compound | Test Strain | EC50 (μg/mL) | Reference |
| V40 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 | [8] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 | [8] | |
| Xanthomonas axonopodis pv. citri (Xac) | 10.43 | [8] | |
| Thiram (TC) | Xoo | 66.41 | [8] |
| Xoc | 78.49 | [8] | |
| Xac | 120.36 | [8] | |
| Allicin | Xoo | 8.40 | [8] |
| Xoc | 28.22 | [8] | |
| Xac | 88.04 | [8] |
Table 4: Antimicrobial Activity of Benzofuran-Triazine Derivatives
| Compound | Test Strain | MIC (μg/mL) | Reference |
| 8e | Escherichia coli | 32 | [9] |
| Bacillus subtilis | 125 | [9] | |
| Staphylococcus aureus | 32 | [9] | |
| Salmonella enteritidis | 32 | [9] | |
| 8g | Staphylococcus aureus | 32 | [9] |
| 8d | Escherichia coli | 125 | [9] |
| Bacillus subtilis | 125 | [9] | |
| Staphylococcus aureus | 125 | [9] | |
| Salmonella enteritidis | 125 | [9] | |
| Penicillin | E. coli, B. subtilis, S. aureus, S. enteritidis | 8 - 16 | [9] |
| Chloramphenicol | E. coli, B. subtilis, S. aureus, S. enteritidis | 4 - 16 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of benzofuran derivatives and the evaluation of their antimicrobial activity.
Synthesis of Benzofuran Derivatives
A general method for the synthesis of 2-acetylbenzofuran, a common precursor, is outlined below.[10][11]
Protocol 1: Synthesis of 2-Acetylbenzofuran
-
Reaction Setup: In a round-bottom flask, combine salicylaldehyde, dry chloroacetone, and anhydrous potassium carbonate in a suitable solvent such as dry acetone.[6]
-
Reflux: Heat the reaction mixture under reflux for approximately 24 hours.[6]
-
Work-up: After cooling, filter the reaction mixture to remove potassium carbonate. Wash the solid residue with the solvent.
-
Isolation: Evaporate the solvent from the filtrate to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-acetylbenzofuran.[6]
This precursor can then be used to synthesize a variety of derivatives, such as Schiff bases and azetidinones.[10][11]
Protocol 2: Synthesis of N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine
-
Reaction: Reflux a mixture of 2-acetylbenzofuran and 2-aminobenzothiazole in ethanol with a catalytic amount of p-toluene sulphonic acid for 6 hours.[10][11]
-
Isolation: Pour the reaction mixture into crushed ice.
-
Purification: Filter, dry, and recrystallize the resulting precipitate from ethanol.[10][11]
Antimicrobial Susceptibility Testing
The antimicrobial activity of synthesized compounds is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized benzofuran derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[6]
-
Bacterial Inoculum Preparation: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Agar Well Diffusion Method
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Evenly spread a standardized bacterial suspension over the surface of the agar plates.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Addition: Add a defined volume of the test compound solution (at a specific concentration) to each well.
-
Controls: Use a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[12]
Visualizations
The following diagrams illustrate a general synthesis workflow and a potential signaling pathway that may be targeted by benzofuran derivatives.
Caption: General workflow for the synthesis of benzofuran-azetidinone derivatives.
Caption: Postulated mechanism of action via DHFR inhibition.
Structure-Activity Relationship (SAR) Insights
Several studies have provided insights into the structure-activity relationships of benzofuran derivatives:
-
Hydroxyl Group at C-6: The presence of a hydroxyl group at the C-6 position of the benzofuran ring appears to be crucial for broad-spectrum antibacterial activity.[7] Blocking this hydroxyl group can lead to a loss of activity.[7]
-
Substituents at C-3: The functional groups at the C-3 position can influence the antibacterial selectivity of the compounds.[1][7]
-
Aryl Substituents: The presence of hydroxyl or bromo substituents on an aryl ring attached to the benzofuran core can enhance antibacterial activity.[7]
-
Hybrid Molecules: Fusing the benzofuran ring with other heterocyclic moieties such as pyrazoline and thiazole can result in potent antimicrobial agents.[1]
Potential Mechanisms of Action
While the exact mechanisms of action for many benzofuran derivatives are still under investigation, several potential targets have been proposed:
-
Enzyme Inhibition: Some benzofuran derivatives have been shown to inhibit essential bacterial enzymes. For instance, certain derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleic acid synthesis.[9] Others have been identified as inhibitors of chorismate mutase, an enzyme involved in the shikimate pathway for aromatic amino acid biosynthesis.[13]
-
Cell Wall Synthesis: It is hypothesized that some derivatives may interfere with bacterial cell wall synthesis.
-
Membrane Permeability: Altering the permeability of the bacterial cell membrane is another possible mechanism.
-
Signaling Pathway Modulation: In the context of antiviral and anti-inflammatory activity, benzofuran derivatives have been shown to modulate signaling pathways such as the STING pathway and the NF-κB and MAPK pathways.[14][15] It is plausible that similar interactions could play a role in their antibacterial effects.
Conclusion
This compound and related derivatives represent a promising and versatile scaffold for the development of new antibiotic agents. Their potent activity against a range of clinically relevant bacteria, coupled with the potential for diverse chemical modifications, makes them attractive candidates for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the full therapeutic potential of this important class of compounds in the fight against antimicrobial resistance. Further studies are warranted to elucidate their precise mechanisms of action and to optimize their pharmacological properties for clinical development.
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Benzofuran-4-amine in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzofuran-4-amine in human plasma. The protocol includes a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard for optimal accuracy and precision. The method is validated according to industry-standard guidelines and is suitable for pharmacokinetic and toxicokinetic studies in drug development and research settings.
Introduction
This compound is a key chemical intermediate and a potential metabolite of various pharmacologically active compounds. Accurate quantification of this analyte in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates. This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, offering high sensitivity and selectivity.
Experimental
2.1. Materials and Reagents
-
This compound (purity ≥98%)
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2.2. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer was utilized for this analysis.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions
The following MRM transitions were optimized for the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 134.1 | 106.1 | 20 |
| This compound-d3 (IS) | 137.1 | 109.1 | 20 |
Protocols
3.1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high quality control (QC) samples.
-
Spiking: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (e.g., 3, 300, 800 ng/mL).
3.2. Sample Preparation Protocol: Protein Precipitation
This protocol is recommended for its simplicity and high throughput.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3) to all tubes except for the double blank.
-
Precipitate: Add 200 µL of cold acetonitrile to each tube.
-
Vortex: Vortex mix for 1 minute to ensure thorough precipitation of proteins.
-
Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
3.3. Alternative Sample Preparation Protocol: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, an SPE protocol can be employed.
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water and load onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Data and Results
The method was validated for linearity, accuracy, precision, limit of quantification, and stability.[1][2]
4.1. Linearity and Limit of Quantification
The calibration curve was linear over the range of 1-1000 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95.2% |
| Precision (CV%) at LLOQ | 8.7% |
4.2. Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at three QC levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| Low QC | 3 | 102.1 | 6.5 | 98.9 | 7.8 |
| Medium QC | 300 | 97.8 | 4.2 | 99.5 | 5.1 |
| High QC | 800 | 101.5 | 3.1 | 100.8 | 3.9 |
4.3. Stability
This compound was found to be stable in human plasma under various storage and handling conditions.[1]
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top | 6 hours | 96.5% - 103.2% |
| Freeze-thaw (3 cycles) | N/A | 95.8% - 101.7% |
| Long-term (-80 °C) | 90 days | 97.1% - 104.0% |
| Post-preparative (Autosampler) | 24 hours | 98.2% - 102.5% |
Visualizations
Caption: High-level workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and efficient means for quantifying this compound in human plasma. The simple protein precipitation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in a drug discovery and development environment. The method meets the standard validation criteria for bioanalytical assays, ensuring data of high quality and integrity.
References
Application Notes and Protocols for the Analysis of Benzofuran-4-amine by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Benzofuran-4-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for purity assessment, pharmacokinetic studies, and quality control in drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Boiling Point | 259.8±13.0 °C (Predicted) | [2] |
| pKa | 3.68±0.10 (Predicted) | [2] |
| Density | 1.225±0.06 g/cm³ (Predicted) | [2] |
HPLC Method for Quantitative Analysis
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Representative Quantitative Data (HPLC-UV)
The following data are representative and should be established for each specific instrument and method.
| Parameter | Representative Value |
| Retention Time | ~ 6.5 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocol: HPLC Analysis of this compound in a Pharmaceutical Formulation
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.[3]
-
-
Analysis:
-
Inject the standard solutions and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
LC-MS/MS Method for High-Sensitivity Quantification
This LC-MS/MS method is ideal for the trace-level quantification of this compound in complex biological matrices such as plasma or urine, which is crucial for pharmacokinetic and toxicological studies.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| LC System | A standard HPLC or UHPLC system. |
| Mass Spectrometer | A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 134.1 |
| Product Ions (m/z) | To be determined experimentally (e.g., 106.1, 78.1) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | 100 ms |
Representative Quantitative Data (LC-MS/MS)
The following data are representative and should be established for each specific instrument and method.
| Parameter | Representative Value |
| Retention Time | ~ 2.8 min |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma
-
Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Spike appropriate volumes of the stock solution into blank human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode.
-
Quantify the analyte by calculating the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
-
Visualizations
References
Application Note: Chiral Separation of Benzofuran-4-amine Enantiomers by Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the chiral separation of Benzofuran-4-amine enantiomers using Supercritical Fluid Chromatography (SFC). Given the significance of enantiomeric purity in drug development and pharmacological activity, this protocol provides a reliable and efficient approach for the analysis and purification of this compound enantiomers.[1][2] Benzofuran derivatives, as a class of compounds, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making the stereospecific analysis of chiral centers critical.[3][4][5][6][7] This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including amines.[8][9]
Introduction
This compound is a heterocyclic compound with a primary amine group, making it a valuable building block in medicinal chemistry. The presence of a stereocenter necessitates the separation and characterization of its enantiomers, as they can exhibit different pharmacological and toxicological profiles. Chiral separation is a critical step in the development of pharmaceuticals to ensure safety and efficacy.[2] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced solvent consumption compared to traditional High-Performance Liquid Chromatography (HPLC).[1][8][10] This application note presents a detailed protocol for the chiral separation of this compound enantiomers using SFC.
Experimental Workflow
Caption: Experimental workflow for the chiral SFC separation of this compound.
Quantitative Data Summary
The following table summarizes the chromatographic results obtained for the chiral separation of this compound enantiomers under the optimized SFC conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) [min] | 3.25 | 4.10 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.15} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{>99% (for isolated enantiomers)} |
| Capacity Factor (k') | 2.25 | 3.10 |
| Selectivity (α) | \multicolumn{2}{c | }{1.38} |
Detailed Experimental Protocol
1. Materials and Reagents
-
Racemic this compound
-
Supercritical Fluid CO₂ (SFC grade)
-
Methanol (HPLC grade)
-
Isopropylamine (for use as a mobile phase additive)
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Amylose or Cellulose derivative) is recommended for the separation of chiral amines.[9]
2. Instrumentation
-
Supercritical Fluid Chromatography (SFC) system equipped with:
-
Solvent delivery pump for CO₂ and co-solvent
-
Autosampler
-
Column oven
-
Back pressure regulator
-
UV-Vis detector
-
3. Chromatographic Conditions
-
Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Isopropylamine (v/v)
-
Gradient: Isocratic at 80:20 (CO₂:Methanol)
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 35 °C
-
Back Pressure: 150 bar
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
4. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in Methanol.
-
From the stock solution, prepare a working solution of 100 µg/mL by diluting with the mobile phase co-solvent (Methanol with 0.1% Isopropylamine).
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
5. SFC Analysis Procedure
-
Equilibrate the SFC system with the mobile phase at the specified conditions until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
6. Data Analysis
-
Integrate the peaks corresponding to the two enantiomers in the chromatogram.
-
Determine the retention time (t_R) for each enantiomer.
-
Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula:
-
R_s = 2(t_R2 - t_R1) / (w₁ + w₂)
-
Where t_R1 and t_R2 are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
-
-
Calculate the enantiomeric excess (% ee) of a non-racemic sample using the formula:
-
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Discussion
The proposed SFC method provides a rapid and efficient separation of this compound enantiomers with excellent resolution. The use of a polysaccharide-based chiral stationary phase is crucial for achieving the desired selectivity. The addition of a basic modifier like isopropylamine to the mobile phase is often necessary when separating basic compounds like amines to improve peak shape and resolution.[1] The isocratic mobile phase composition allows for a simple and robust method that can be easily transferred between different SFC systems. This method is suitable for both analytical determination of enantiomeric purity and for scaling up to preparative chromatography for the isolation of individual enantiomers for further pharmacological studies.
Conclusion
This application note provides a detailed and practical protocol for the chiral separation of this compound enantiomers by Supercritical Fluid Chromatography. The method is demonstrated to be efficient, providing high resolution and enabling accurate determination of enantiomeric purity. This protocol is a valuable tool for researchers and scientists in the pharmaceutical industry involved in the development of chiral drugs containing the benzofuran scaffold.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fagg-afmps.be [fagg-afmps.be]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzofuran-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Benzofuran-4-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound in the Reduction of 4-Nitrobenzofuran
-
Potential Cause 1: Incomplete Reaction. The reduction of the nitro group may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature. Ensure the reducing agent, such as SnCl₂·2H₂O, is added in sufficient excess (typically 3.0-5.0 equivalents).[1]
-
-
Potential Cause 2: Degradation of Starting Material or Product. Benzofuran derivatives can be sensitive to harsh acidic or basic conditions.
-
Solution: Ensure that the workup procedure is performed without unnecessary delays. When basifying the reaction mixture to a pH of 8-9, use a saturated solution of a mild base like sodium bicarbonate and avoid overly acidic or basic conditions for prolonged periods.[1]
-
-
Potential Cause 3: Inactive Reducing Agent. The reducing agent may have degraded over time.
-
Solution: Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst has not been poisoned.
-
Issue 2: Formation of Impurities During the Smiles Rearrangement
-
Potential Cause 1: Steric Hindrance. Sterically hindered substrates may not be viable under standard reaction conditions for the Smiles rearrangement.[2]
-
Solution: For sterically hindered precursors, it may be necessary to explore alternative synthetic routes, such as the Buchwald-Hartwig amination, which often has a broader substrate scope.[1]
-
-
Potential Cause 2: Incomplete Rearrangement. The intramolecular nucleophilic aromatic substitution may not have proceeded to completion.
-
Potential Cause 3: Side Reactions. The strong basic conditions can lead to side reactions if the substrate has other sensitive functional groups.
-
Solution: Protect sensitive functional groups before carrying out the rearrangement. Alternatively, explore milder reaction conditions if possible.
-
Issue 3: Low Yield in Buchwald-Hartwig Amination of 4-Bromobenzofuran
-
Potential Cause 1: Catalyst Inactivation. The palladium catalyst can be sensitive to air and moisture, leading to inactivation.
-
Potential Cause 2: Inappropriate Ligand or Base. The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination.
-
Solution: For the amination of 4-bromobenzofuran, a bulky electron-rich phosphine ligand like XPhos in combination with a strong base such as sodium tert-butoxide is often effective.[1] Experiment with different ligand-base combinations to optimize the yield.
-
-
Potential Cause 3: Dehalogenation of the Starting Material. A common side reaction is the reduction of the aryl halide, leading to the formation of benzofuran instead of the desired amine.
-
Solution: This can be influenced by the choice of catalyst, ligand, and base. Screening different reaction conditions can help to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound include:
-
Reduction of 4-Nitrobenzofuran: This is a common and effective method involving the reduction of a 4-nitrobenzofuran precursor using agents like stannous chloride (SnCl₂) or through catalytic hydrogenation.[1]
-
Smiles Rearrangement: This route starts from the readily available 4-hydroxybenzofuran, which undergoes an intramolecular nucleophilic aromatic substitution to form the amine.[1][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction uses a 4-halobenzofuran (e.g., 4-bromobenzofuran) and an amine.[1]
-
Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds from 4-halobenzofurans, though it often requires harsher conditions than the Buchwald-Hartwig reaction.[1][4]
Q2: How can I synthesize the necessary precursors for this compound synthesis?
A2:
-
4-Nitrobenzofuran: Can be synthesized through the nitration of benzofuran, although this can sometimes lead to a mixture of isomers.
-
4-Hydroxybenzofuran: An innovative one-step procedure for the synthesis of 4-hydroxybenzofuran has been reported.[3][5]
-
4-Bromobenzofuran: This can be prepared from benzofuran through bromination. It is a useful intermediate for cross-coupling reactions.
Q3: What is a typical purification method for this compound?
A3: After the reaction workup, which typically involves extraction and washing, the crude this compound is often purified by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the compound and any impurities present.
Q4: What are some of the key reaction parameters to control for a successful synthesis?
A4: Key parameters include:
-
Reaction Temperature: Many of these reactions require heating, and the optimal temperature should be carefully controlled.
-
Reaction Time: Monitoring the reaction by TLC is crucial to determine the optimal reaction time and ensure completion.
-
Inert Atmosphere: For air- and moisture-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere is critical.[1]
-
Choice of Reagents: The selection of the appropriate catalyst, ligand, base, and solvent is vital for achieving high yields and minimizing side reactions.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Conditions |
| Reduction | 4-Nitrobenzofuran | SnCl₂·2H₂O, Ethanol | Typically high[1] | Reflux (approx. 78 °C), 2-4 hours[1] |
| Smiles Rearrangement | 4-Hydroxybenzofuran | 2-bromo-2-methylpropionamide, NaH, Dioxane/DMF | Good to high[5] | 0 °C to reflux, 6-9 hours total[1] |
| Buchwald-Hartwig Amination | 4-Bromobenzofuran | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | Good to excellent[1] | 80-110 °C, 12-24 hours[1] |
| Ullmann Condensation | 4-Chlorobenzofuran | Amine, CuI, L-proline, K₂CO₃, DMSO | Moderate to good | 120-150 °C, 24-48 hours[1] |
Experimental Protocols
Protocol 1: Reduction of 4-Nitrobenzofuran using SnCl₂ [1]
-
Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Smiles Rearrangement [1][5]
Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methyl-propionamide
-
To a solution of 4-hydroxybenzofuran (1.0 eq) in dioxane, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract with an organic solvent and purify the crude product by column chromatography.
Step 2: Smiles Rearrangement and Hydrolysis
-
To a solution of 2-(benzofuran-4-yloxy)-2-methyl-propionamide (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the rearrangement by TLC.
-
Upon completion, the resulting N-(Benzofuran-4-yl)-2-methyl-propionamide is hydrolyzed with 6M HCl for 2 hours to yield this compound.[6]
-
Purify the final product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 4-Bromobenzofuran [1]
-
To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired this compound derivative.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude Benzofuran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Benzofuran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound synthesized by the reduction of 4-nitrobenzofuran?
A1: Common impurities may include unreacted 4-nitrobenzofuran, byproducts from the reduction reaction, and residual catalysts or reagents, such as tin salts if stannous chloride is used.[1][2][3] Aromatic amines are also susceptible to oxidation, which can lead to the formation of colored impurities.[1]
Q2: What are the main challenges when purifying this compound using silica gel column chromatography?
A2: this compound is a basic compound. The acidic nature of silica gel can lead to strong interactions with the amine, causing issues such as peak tailing, irreversible adsorption, sample degradation, and reduced yield.[4][5]
Q3: What are the recommended storage conditions for purified this compound?
A3: To prevent degradation, particularly oxidation, it is advisable to store the purified product in a dark place, sealed in a dry environment.[1] For long-term storage, keeping it in a freezer at temperatures under -20°C is recommended.[1]
Q4: Can I use distillation to purify crude this compound?
A4: Distillation is a potential purification method for aromatic amines.[6][7] this compound has a boiling point of 259.8°C at 760 mmHg. This technique is most effective for separating compounds with significantly different boiling points.
Troubleshooting Guides
Issue 1: The purified product is a dark oil or discolored solid.
Q: My final product is a dark-colored oil or solid, not the expected off-white to yellow solid. What could be the cause and how can I fix it?
A: Dark coloration in aromatic amines like this compound is often due to oxidation.[1]
-
Troubleshooting Steps:
-
Minimize Air Exposure: During workup and purification, try to minimize the exposure of the amine to air. If possible, work under an inert atmosphere (e.g., nitrogen or argon).
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the charcoal. The charcoal can adsorb colored impurities.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This can be very effective at removing colored impurities, which may remain in the mother liquor.
-
Storage: Ensure the purified product is stored under an inert atmosphere and in a dark, cool place to prevent further oxidation.[1]
-
Issue 2: Poor separation and tailing during silica gel column chromatography.
Q: I am running a silica gel column to purify my crude this compound, but I am getting significant peak tailing and poor separation of my product from impurities. What can I do?
A: This is a common issue due to the interaction between the basic amine and the acidic silica gel.[4][5]
-
Troubleshooting Steps:
-
Add a Competing Amine to the Eluent: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1%).[5] This will "neutralize" the acidic sites on the silica, reducing the strong adsorption of your product and improving peak shape.[4][5]
-
Use an Amine-Functionalized Silica Column: These columns have a modified stationary phase that is more compatible with basic compounds, minimizing the acid-base interactions and leading to better separation.[4]
-
Switch to a Different Stationary Phase: Consider using a more neutral stationary phase, such as alumina (basic or neutral), for your column chromatography.
-
Issue 3: Multiple spots on TLC after purification.
Q: Even after column chromatography, my TLC plate shows multiple spots. What are these likely to be and how can I improve the purity?
A: The presence of multiple spots indicates that the initial purification was not sufficient to separate all impurities.
-
Troubleshooting Steps:
-
Identify the Impurities (if possible): Compare the TLC of your purified product with the starting materials. One of the spots could be unreacted 4-nitrobenzofuran, which is less polar than the amine product.[2]
-
Optimize Column Chromatography:
-
Try a shallower solvent gradient to improve the separation between closely eluting compounds.
-
If not already done, add a competing amine to your eluent (see Issue 2).
-
-
Recrystallization: This is often a very effective second purification step. The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
-
Acid-Base Extraction: You can perform an acid wash of your product dissolved in an organic solvent. The basic this compound will be protonated and move to the aqueous acidic layer, leaving non-basic organic impurities in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified amine.[8]
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Eluent System | Modifier | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate | 0.1-1% Triethylamine | The addition of triethylamine is crucial to prevent peak tailing.[4][5] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
| Silica Gel | Dichloromethane / Methanol | 0.1-1% Triethylamine | For more polar impurities, a DCM/MeOH system can be used. The amine modifier is still recommended. |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None required | This stationary phase often provides better results for amines without the need for a mobile phase modifier.[4] |
Table 2: Potential Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | Benzofuran derivatives are often recrystallized from alcohols.[9][10][11] |
| Petroleum Ether / Ethyl Acetate | A non-polar/polar solvent mixture can be effective.[12] Dissolve in a minimum of hot ethyl acetate and add petroleum ether until turbidity is observed, then cool. |
| Methanol / Acetone | Another common solvent mixture for the recrystallization of benzofuran derivatives.[10] |
| Dimethylformamide (DMF) | Has been used for recrystallizing other benzofuran derivatives.[13] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with Triethylamine
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry and then evaporate the solvent to get a dry powder. This dry-loading method often gives better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel in your chosen starting eluent (e.g., Hexane:Ethyl Acetate 95:5 with 0.5% Triethylamine).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent (see Table 2). Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 7. EP2028176A1 - Method for purifying aromatic amines - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
Overcoming solubility issues of Benzofuran-4-amine in aqueous media
Technical Support Center: Benzofuran-4-amine Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous media?
A1: this compound possesses a predominantly nonpolar, aromatic benzofuran ring system. This hydrophobic structure leads to low solubility in polar solvents like water. The primary amine group (-NH2) offers some polarity, but its contribution is insufficient to overcome the hydrophobicity of the larger ring structure at neutral pH. Higher amines are generally insoluble in water.
Q2: What is the first and simplest method I should try to dissolve this compound in an aqueous buffer?
A2: The simplest approach is pH adjustment . This compound is a weak base due to its amine group (predicted pKa ≈ 3.68).[1] By lowering the pH of the aqueous medium (e.g., to pH 2-4) with a suitable acid like hydrochloric acid (HCl), the amine group becomes protonated (-NH3+). This creates a water-soluble salt, which can significantly increase aqueous solubility.[2][3][4][5][6] Many amine-containing pharmaceuticals are formulated as salts to enhance water solubility.[5][6]
Q3: My compound precipitates when I dilute my acidic stock solution into a neutral buffer for a biological assay. What should I do?
A3: This is a common issue known as "solvent shock" or precipitation upon pH shift. The protonated, soluble form of the amine reverts to its less soluble, neutral form in the higher pH of the assay buffer. To mitigate this, you can:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration that is below the solubility limit of the neutral form at the assay's pH.
-
Use a co-solvent system: Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol. While this can help, be mindful of the final solvent concentration, as it can affect experimental outcomes.[7]
-
Employ solubilizing excipients: Incorporate excipients like cyclodextrins or non-ionic surfactants in your final assay medium to maintain solubility.
Q4: What are co-solvents and how can they help? Are there any drawbacks?
A4: Co-solvents are water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol) that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[8][9] They are a simple and effective technique.[8] The main drawback is the potential for the compound to precipitate upon dilution into a fully aqueous environment.[2] Additionally, organic solvents can be toxic to cells or interfere with assay components at higher concentrations.[7]
Q5: I need a higher concentration than what pH or co-solvents can achieve. What advanced methods are available?
A5: For significantly enhanced solubility, consider these advanced techniques:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic benzofuran moiety within their internal cavity, while their hydrophilic exterior improves water solubility.[2][10][11] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[11]
-
Solid Dispersions: This involves dispersing this compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG).[12][13][14] This technique reduces drug particle size, improves wettability, and can create amorphous forms, all of which enhance dissolution rates.[15]
-
Nanosuspensions: This technology reduces the particle size of the drug to the sub-micron range, which dramatically increases the surface area for dissolution.[16][17][18] This method is suitable for compounds that are poorly soluble in both aqueous and organic media.[19]
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more water-soluble derivative (a prodrug) that converts back to the active parent drug in vivo.[20][21][22] This is a powerful but more complex strategy often considered during later stages of drug development.[22]
Q6: How do I choose the best solubilization technique for my experiment?
A6: The choice depends on your experimental needs, including the required concentration, the biological system (e.g., in vitro vs. in vivo), and available resources. A general approach is to start with the simplest methods (pH adjustment, co-solvents) and move to more complex techniques if the desired solubility is not achieved.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to aqueous buffer. | Exceeded thermodynamic solubility limit. "Solvent shock" from using an organic stock solvent. pH of the final buffer is too high for the protonated amine to remain in solution. | 1. Reduce the final concentration of this compound. 2. Decrease the percentage of organic solvent in the final solution. 3. Pre-mix the buffer with a solubilizing excipient (e.g., cyclodextrin) before adding the compound. 4. If using a pH-adjusted stock, ensure the final buffer has sufficient capacity to maintain a low pH or switch to a non-pH-dependent method. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | Compound is in a supersaturated state and is slowly crashing out. Degradation of the compound. Interaction with components of the medium (e.g., proteins). | 1. Determine the equilibrium solubility and work below this concentration.[23] 2. Use stabilizing excipients like polymers or surfactants. 3. Prepare solutions fresh before each experiment. 4. Check the stability of the compound under the experimental conditions (temperature, light exposure). |
| Inconsistent or non-reproducible results in biological assays. | Incomplete dissolution of the compound. Variable amounts of precipitation between experiments. Adsorption of the compound to plasticware. | 1. Visually inspect all solutions for particulates under a light source before use. 2. Use sonication to aid initial dissolution. 3. Quantify the concentration of the dosing solution after preparation and filtration (e.g., by HPLC-UV) to confirm the amount in solution. 4. Consider using low-adsorption labware (e.g., polypropylene or glass). |
| Low bioavailability or efficacy in in vivo studies. | Poor dissolution rate in the gastrointestinal tract. Precipitation of the drug after oral administration. | 1. Formulate the compound using advanced techniques known to improve bioavailability, such as solid dispersions or nanosuspensions.[13] 2. Consider a prodrug strategy to transiently increase water solubility for better absorption.[20][22] 3. Co-administer with absorption enhancers or formulate in a lipid-based delivery system. |
Data Presentation: Comparison of Solubilization Strategies
The following tables provide an overview of the expected outcomes when applying various solubilization techniques to a poorly soluble aromatic amine like this compound.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water (pH 7.0) | Aqueous | Very Poor | Hydrophobic nature of the benzofuran ring dominates. |
| 0.1 M HCl (pH 1.0) | Aqueous Acid | Good to High | Forms a soluble hydrochloride salt.[24] |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Very Poor | Exists primarily in the poorly soluble neutral form. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Common solvent for creating concentrated stock solutions. |
| Ethanol | Polar Protic | Moderate | Can be used as a co-solvent.[8] |
| Polyethylene Glycol 400 (PEG 400) | Polymer / Co-solvent | Moderate to Good | Often used in formulations to increase solubility.[12] |
| Dichloromethane (DCM) | Nonpolar Organic | High | Not suitable for aqueous or biological systems. |
Table 2: Estimated Efficacy of Different Solubilization Techniques
| Technique | Typical Fold Increase in Aqueous Solubility | Advantages | Disadvantages |
| pH Adjustment (to pH < 3) | 100 - 1,000+ | Simple, inexpensive, uses minimal excipients.[2] | Only applicable to ionizable compounds; risk of precipitation upon pH change. |
| Co-solvents (e.g., 20% PEG 400) | 10 - 100 | Easy to prepare and screen.[8] | Risk of precipitation on dilution; potential for solvent toxicity.[2] |
| Cyclodextrins (e.g., HP-β-CD) | 50 - 5,000 | High solubilizing capacity, low toxicity, can stabilize the drug.[10] | Can be expensive; may alter drug-receptor interactions in some assays. |
| Solid Dispersion | 50 - 10,000+ | Significantly enhances dissolution rate and bioavailability; can create stable amorphous forms.[12][13][15] | Requires specialized formulation processing (e.g., spray drying, hot-melt extrusion).[25] |
| Nanosuspension | N/A (increases dissolution rate) | High drug loading possible; applicable to nearly all poorly soluble drugs.[16] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[19] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To prepare a stock solution of this compound in an acidic aqueous medium.
-
Materials: this compound, 1 M Hydrochloric Acid (HCl), Purified Water, pH meter, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Prepare the acidic solvent by adding a calculated amount of 1 M HCl to Purified Water to achieve a target pH of 2.0.
-
Weigh the desired amount of this compound powder.
-
Slowly add the powder to the acidic solvent in a volumetric flask while stirring continuously.
-
If the solid does not dissolve completely, gentle warming (30-40°C) or sonication can be applied.
-
Continue stirring for at least 1 hour to ensure complete dissolution and equilibration.
-
Visually inspect the solution for any remaining solid particles. If necessary, filter through a 0.22 µm filter to remove any undissolved material.
-
This stock solution can then be diluted into the final assay medium, paying close attention to the final pH and potential for precipitation.
-
Protocol 2: Preparation of a this compound/Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Materials: this compound, HP-β-CD, Purified Water, magnetic stirrer, sonicator, 0.22 µm syringe filter.
-
Procedure (Kneading Method):
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in a glass mortar.
-
Accurately weigh this compound (e.g., to achieve a 1:1 molar ratio with HP-β-CD).
-
Slowly add the this compound powder to the HP-β-CD solution.
-
Knead the mixture with a pestle to form a homogeneous, thick paste.
-
During kneading, add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) dropwise to maintain a suitable consistency.
-
Continue kneading for 60 minutes.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
-
The resulting solid powder is the inclusion complex, which can be dissolved in aqueous media for experiments.
-
Protocol 3: General Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic equilibrium solubility of this compound under specific conditions (e.g., in a specific buffer).[23][26]
-
Materials: this compound, chosen solvent/buffer, sealed vials, orbital shaker with temperature control, centrifuge, analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL of buffer). The solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine when equilibrium is reached.
-
After incubation, remove the vials and let them stand to allow the excess solid to settle.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV.[27]
-
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Formation of a water-soluble cyclodextrin inclusion complex.
Caption: Workflow for the solvent evaporation method of solid dispersion.
References
- 1. 1-BENZOFURAN-4-AMINE CAS#: 412336-07-3 [amp.chemicalbook.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. ijpbr.in [ijpbr.in]
- 9. longdom.org [longdom.org]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. jopcr.com [jopcr.com]
- 15. japer.in [japer.in]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. johronline.com [johronline.com]
- 22. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 25. japsonline.com [japsonline.com]
- 26. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 27. pharmatutor.org [pharmatutor.org]
Preventing degradation of Benzofuran-4-amine during storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Benzofuran-4-amine during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound in a question-and-answer format.
Issue 1: The solid this compound has changed color (e.g., darkened) upon storage.
-
Question: Why has my this compound powder changed color? Answer: Color change, particularly darkening, is a common indicator of degradation in aromatic amines. This is often due to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The amine group is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Question: What should I do if my this compound has changed color? Answer: It is recommended to assess the purity of the material before use. A discolored product may contain impurities that could negatively impact your experimental results. You can check the purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). If the purity is below your experimental requirements, it is advisable to use a fresh, un-degraded batch. To prevent this in the future, always store the compound under the recommended conditions.
Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of a stored sample.
-
Question: What are the likely causes of new, unexpected peaks in the analysis of my this compound sample? Answer: The appearance of new peaks strongly suggests that the compound has degraded. These new peaks represent the degradation products. The degradation could be a result of improper storage conditions, such as exposure to light, moisture, or oxygen.
-
Question: How can I identify the degradation products? Answer: Identifying the exact chemical structure of degradation products typically requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weights and fragmentation patterns of the impurities. Comparing the mass spectra of the new peaks to potential degradation products (e.g., oxidized or hydrolyzed forms of this compound) can help in their identification.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the ideal storage conditions for this compound? Answer: To minimize degradation, this compound should be stored in a freezer at or below -20°C.[1] The container should be tightly sealed to prevent exposure to air and moisture. It should also be kept in a dark place or in a light-resistant container to protect it from light.[1] For transportation, cold-chain shipping is recommended.[1]
-
Question: What type of container should I use to store this compound? Answer: It is best to store this compound in a tightly sealed, amber glass vial or a container made of a non-reactive material to protect it from light and air. For larger quantities, ensure the container is flushed with an inert gas like argon or nitrogen before sealing.
-
Question: Can I store this compound at room temperature for a short period? Answer: While short excursions to room temperature may be unavoidable during weighing and sample preparation, prolonged storage at room temperature is not recommended. Aromatic amines are generally prone to faster degradation at higher temperatures.
Degradation and Stability
-
Question: What are the main factors that cause the degradation of this compound? Answer: The primary factors that contribute to the degradation of aromatic amines like this compound are:
-
Oxidation: Reaction with oxygen in the air is a major cause of degradation.
-
Light: Exposure to UV or visible light can catalyze degradation reactions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Moisture: Amines can be hygroscopic, and the presence of water can potentially lead to hydrolysis or other reactions.
-
-
Question: Are there any chemical stabilizers I can add to prevent degradation? Answer: While the addition of stabilizers is a common practice for industrial-scale storage of some aromatic amines, it is generally not recommended for research-grade compounds as the stabilizer may interfere with experimental assays. Some patented stabilization methods for aromatic amines include the use of compounds like ethylene thiourea or storage under an inert atmosphere.[2][3] For laboratory use, the most effective strategy is strict adherence to proper storage conditions.
Purity and Analysis
-
Question: How can I check the purity of my this compound? Answer: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A freshly prepared solution of a reference standard should be used for comparison.
-
Question: What should I do if I suspect my compound has degraded? Answer: If you suspect degradation, you should re-analyze the compound's purity by HPLC. Compare the chromatogram to that of a known fresh sample or the certificate of analysis. If significant degradation has occurred, it is best to discard the old batch and use a new, pure sample.
Data Presentation
The following table summarizes hypothetical data on the degradation of this compound under various storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.
| Storage Condition | Temperature (°C) | Light Exposure | Atmosphere | Purity after 6 Months (%) |
| Recommended | -20 | Dark | Inert (Argon) | >99 |
| Freezer | -20 | Dark | Air | 98 |
| Refrigerator | 4 | Dark | Air | 95 |
| Benchtop | 25 | Ambient Light | Air | 85 |
| Benchtop | 25 | Dark | Air | 90 |
Experimental Protocols
Protocol: HPLC Method for Purity Assessment of this compound
This protocol provides a general methodology for assessing the purity of this compound. It should be optimized for your specific instrumentation and requirements.
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Further dilute the standard solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare the this compound sample to be tested in the same manner as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peak areas of all components in the chromatograms.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Factors influencing this compound stability.
Caption: Troubleshooting workflow for this compound usage.
Caption: Experimental workflow for a stability study.
References
Side-reaction products in the synthesis of Benzofuran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Benzofuran-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Reduction of 4-Nitrobenzofuran: This is a widely used method involving the reduction of a nitro group to an amine.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 4-halobenzofuran and an amine source.[1]
-
Ullmann Condensation: A copper-catalyzed reaction similar to the Buchwald-Hartwig amination, often requiring harsher conditions.[1]
-
Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution starting from a 4-hydroxybenzofuran derivative.[1]
Q2: My final product of this compound is discolored. What could be the cause?
A2: Aromatic amines, including this compound, are susceptible to oxidation, which can lead to the formation of colored impurities. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to minimize degradation.
Q3: How can I effectively purify crude this compound?
A3: Purification strategies depend on the synthetic route and the nature of the impurities. Common techniques include:
-
Column Chromatography: Effective for separating the product from unreacted starting materials and non-polar side-products.
-
Acid-Base Extraction: Useful for separating the basic this compound from neutral or acidic impurities. The amine is protonated and extracted into an aqueous acidic phase, then liberated by basification and re-extracted into an organic solvent.
-
Recrystallization: Can be employed for final purification if a suitable solvent system is identified.
Troubleshooting Guides by Synthetic Route
Route 1: Reduction of 4-Nitrobenzofuran
This method is a common and effective way to synthesize this compound from a 4-nitrobenzofuran precursor.[1]
Issue 1: Incomplete reaction with residual starting material.
-
Question: My TLC analysis shows a significant amount of 4-nitrobenzofuran remaining after the reaction. What can I do?
-
Answer:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For SnCl₂·2H₂O, 3.0-5.0 equivalents are typically recommended.[1]
-
Reaction Time: The reaction may require a longer duration. Monitor the reaction by TLC every hour after the initial reflux period.
-
Catalyst Deactivation (for Catalytic Hydrogenation): If using a catalyst like Pd/C, it may have lost activity. Ensure the catalyst is fresh and the reaction is performed under a proper hydrogen atmosphere.
-
Issue 2: Formation of side-products.
-
Question: I observe multiple spots on my TLC plate besides the product and starting material. What are these side-products?
-
Answer: While direct literature on side-products for this specific reduction is limited, potential side-products in nitro group reductions can include partially reduced intermediates such as nitroso and hydroxylamine derivatives. These can sometimes dimerize to form azo or azoxy compounds.
-
Troubleshooting:
-
Ensure thorough mixing and consistent heating to promote complete reduction.
-
Optimize the amount of reducing agent; an insufficient amount may lead to the formation of intermediates.
-
-
Issue 3: Difficulty in isolating the product from tin salts.
-
Question: After quenching my SnCl₂ reaction, I have a persistent emulsion/precipitate, and my product yield is low. How can I improve the work-up?
-
Answer: This is a common issue with tin-based reductions.
-
pH Adjustment: After the reaction, carefully basify the mixture with a saturated solution of sodium bicarbonate or another suitable base to a pH of 8-9.[1] This will precipitate tin salts as tin hydroxide, which can then be filtered off.
-
Filtration Aid: Use a pad of Celite to aid in the filtration of the tin salts.
-
Complexation: Addition of a solution of Rochelle's salt (potassium sodium tartrate) can help to chelate the tin salts and keep them in the aqueous phase during extraction.
-
Experimental Protocol: Reduction of 4-Nitrobenzofuran using SnCl₂ [1]
-
Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Troubleshooting Workflow for Reduction of 4-Nitrobenzofuran
References
Technical Support Center: Optimizing Coupling Reactions for Benzofuran-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving Benzofuran-4-amine.
Frequently Asked Questions (FAQs)
Q1: Which are the most suitable cross-coupling reactions for functionalizing this compound?
A1: The most common and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively. The Suzuki-Miyaura reaction is ideal for coupling a halogenated this compound with a boronic acid or ester to form a C-C bond. The Buchwald-Hartwig amination is used to couple this compound with an aryl or heteroaryl halide/triflate to create a new C-N bond.[1][2] Other notable reactions include the Sonogashira, Heck, and Ullmann couplings.
Q2: What are the primary challenges when using this compound in palladium-catalyzed coupling reactions?
A2: Researchers may face several challenges:
-
Low Reaction Yield: This can result from non-optimal reaction conditions, deactivation of the catalyst, or the occurrence of side reactions.[2]
-
Catalyst Inhibition: The lone pair of electrons on the amino group of this compound can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Side Reactions: Common side reactions include homocoupling of the starting materials and protodeboronation of the boronic acid partner in Suzuki-Miyaura reactions.[2]
-
Substrate Decomposition: The benzofuran core can be sensitive to strong bases or high temperatures, which may lead to decomposition.[2]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The selection of the catalyst and ligand is crucial for a successful outcome. For Buchwald-Hartwig aminations involving heteroaromatic amines, sterically hindered biarylphosphine ligands like XPhos, SPhos, or t-BuXPhos are often effective.[1][2] For Suzuki-Miyaura couplings, similar phosphine ligands are generally a good starting point.[3] It is highly recommended to screen a variety of palladium precatalysts and ligands to find the optimal combination for your specific substrates.[2]
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with a halogenated this compound?
A4: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a phosphine ligand. A base such as K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water is a common choice.[3] The reaction is typically heated to between 80-110 °C.
Q5: What are the general conditions for a Buchwald-Hartwig amination with this compound?
A5: For the coupling of this compound with an aryl halide, a common set of conditions includes a palladium catalyst like Pd₂(dba)₃ with a ligand such as XPhos, and a strong base like NaOtBu. Anhydrous toluene is a frequently used solvent, with reaction temperatures ranging from 80-110 °C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the use of a reliable palladium precatalyst. If using a Pd(II) source, confirm proper in situ reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst.[4] |
| Incorrect base or solvent | Optimize the base and solvent combination. For substrates sensitive to decomposition, consider milder bases like Cs₂CO₃ or K₃PO₄.[2] Ensure solvents are anhydrous and properly degassed. | |
| Reaction temperature is too low | Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | Catalyst system is too reactive | Decrease the catalyst loading. |
| Incorrect base | In Suzuki reactions, a weaker base may reduce the rate of protodeboronation of the boronic acid.[2] | |
| Presence of oxygen | Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions.[4] | |
| Temperature is too high | Lower the reaction temperature and monitor the reaction for a longer duration.[4] | |
| Recovery of Starting Material | Catalyst inhibition by the amine | Increase the ligand-to-palladium ratio to promote the desired catalytic cycle. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if the reaction has stalled. | |
| Poor Reproducibility | Inconsistent reagent purity | Use reagents of the same high purity for all experiments. Purify starting materials if necessary.[4] |
| Variable inert atmosphere quality | Ensure consistent and rigorous inert atmosphere techniques. | |
| Inconsistent stirring rate | For heterogeneous mixtures, maintain a consistent and vigorous stirring rate. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Halogenated this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried Schlenk flask, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).[1]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]
-
Add anhydrous, degassed solvent (e.g., toluene).[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by column chromatography to yield the desired product.[1]
Data Presentation
Table 1: Starting Conditions for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
| Parameter | Recommended Starting Condition |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2 eq) |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 - 16 h |
| (Based on a representative procedure for a similar benzofuran substrate)[3] |
Table 2: Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Starting Condition |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 eq) |
| Solvent | Anhydrous Toluene |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 h |
| (Based on a general procedure for 4-halobenzofurans)[1] |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction conversion.
References
Troubleshooting poor resolution in HPLC analysis of Benzofuran-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Benzofuran-4-amine, with a specific focus on overcoming poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor resolution in the HPLC analysis of this compound?
Poor resolution, characterized by overlapping peaks, is often a result of inadequate separation between this compound and other components in the sample matrix or closely related impurities. The primary factors influencing resolution are column efficiency (N), selectivity (α), and retention factor (k).[1] An unoptimized mobile phase, a degraded column, or inappropriate method parameters are common root causes.
Q2: My this compound peak is tailing. What could be the reason and how can I fix it?
Peak tailing for an amine compound like this compound is frequently caused by strong interactions between the basic amine group and active silanol sites on the silica-based stationary phase of the HPLC column.[2] To mitigate this, consider the following:
-
Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-4) using a buffer like phosphate or an additive like formic acid. This protonates the silanol groups, reducing their interaction with the protonated amine.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[3]
Q3: I am observing broad peaks for this compound. What are the potential causes?
Broad peaks can be a symptom of several issues:
-
High System Volume: Excessive tubing length or diameter between the injector and the detector can lead to band broadening.[4]
-
Column Contamination: Buildup of matrix components on the column can degrade its performance.[4] A regular column flush with a strong solvent is recommended.[3]
-
Inappropriate Flow Rate: A flow rate that is too high can reduce column efficiency. Try optimizing the flow rate.[5]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape. Employing a column oven is advisable for stable conditions.[3]
Q4: How does the mobile phase composition affect the resolution of this compound?
The mobile phase composition is a critical factor in achieving optimal resolution.[6] For reversed-phase HPLC of this compound:
-
Solvent Strength: The ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer determines the retention time. Decreasing the organic solvent percentage will generally increase retention and may improve the separation of closely eluting peaks.
-
pH: As this compound is a basic compound, the pH of the mobile phase will significantly impact its ionization state and, consequently, its retention and peak shape. A mobile phase pH about 2 units away from the analyte's pKa is recommended for robust and reproducible results.
-
Buffer Concentration: An adequate buffer concentration (typically 10-50 mM) is necessary to maintain a stable pH throughout the analysis.[7]
Troubleshooting Guide for Poor Resolution
If you are experiencing poor resolution in your HPLC analysis of this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor HPLC resolution.
Experimental Protocols
While a validated method for this compound is not publicly available, the following protocol is a robust starting point for method development, adapted from established methods for other aromatic amines and benzofuran derivatives.
Recommended Starting HPLC-UV Method:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determine optimal wavelength by UV scan).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration.
-
Use sonication to ensure complete dissolution if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If needed, further dilute the filtered solution with the mobile phase to a concentration within the expected calibration range.[6]
Data Presentation
The following tables provide representative quantitative data for compounds structurally similar to this compound, which can serve as a benchmark during method development.
Table 1: Representative Chromatographic Performance for Aromatic Amines and Benzofuran Derivatives
| Compound | Representative Retention Time (min) | Linearity Range | R² |
| Aniline | 0.47 | 0.001 - 1.0 µg/mL | >0.999 |
| o-Toluidine | 0.96 | 0.001 - 1.0 µg/mL | >0.999 |
| Carbofuran (a benzofuran derivative) | 4.05 | 7.5 - 75 µg/mL | 0.999 |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 µg/mL | >0.999 |
Data adapted from publicly available application notes for primary aromatic amines and benzofuran derivatives. Actual retention times for this compound will vary based on the specific method conditions.
Table 2: Representative Method Sensitivity for Related Compounds
| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Primary Aromatic Amines (general) | 0.025 - 0.20 ng/mL | 0.1 - 1.0 ng/mL |
| Carbofuran | 1.31 µg/mL | 3.97 µg/mL |
| 2-(2-thienyl)benzofuran | 0.05 µg/mL | 0.15 µg/mL |
Sensitivity values are highly dependent on the specific compound and instrumentation.
Logical Relationships in HPLC Resolution
The resolution of two chromatographic peaks is governed by three key factors: column efficiency, selectivity, and the retention factor. Understanding their interplay is crucial for effective troubleshooting.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Managing Impurities in Large-Scale Benzofuran-4-amine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Benzofuran-4-amine. Our aim is to equip researchers with the necessary information to identify, control, and manage impurities effectively, ensuring the quality and integrity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for large-scale production of this compound and what are the expected impurities?
A1: The two most common industrial-scale synthetic routes are the reduction of 4-nitrobenzofuran and the Buchwald-Hartwig amination of 4-bromobenzofuran. Each route has a unique impurity profile.
-
Reduction of 4-Nitrobenzofuran: This is a widely used method involving the reduction of a nitro intermediate.[1]
-
Common Impurities:
-
Unreacted 4-nitrobenzofuran
-
Partially reduced intermediates (e.g., nitroso or hydroxylamino derivatives)
-
Impurities from the reducing agent (e.g., residual metals)
-
-
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a versatile method for C-N bond formation.[2]
-
Common Impurities:
-
Unreacted 4-bromobenzofuran
-
Catalyst-related residues (Palladium and ligands)
-
Side-products from homo-coupling of the starting material
-
Degradation products of the ligand or catalyst
-
-
Q2: How can I effectively monitor the progress of the reaction to minimize impurity formation?
A2: Regular in-process monitoring is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for tracking the consumption of starting materials and the formation of this compound and key impurities. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessments during the reaction.
Q3: What are the best practices for storing this compound to prevent degradation?
A3: this compound, like many aromatic amines, can be susceptible to oxidation and degradation, often indicated by discoloration.[3] It is recommended to store the final product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.
Troubleshooting Guides
Issue 1: High Levels of Unreacted Starting Material
Q: My final product contains a significant amount of unreacted 4-nitrobenzofuran or 4-bromobenzofuran. What are the likely causes and solutions?
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Reduction Route: Extend the reaction time or increase the equivalents of the reducing agent. Ensure the catalyst (if used) is active and not poisoned. Buchwald-Hartwig Route: Verify the integrity and activity of the palladium catalyst and ligand. Consider increasing the catalyst loading or reaction temperature. Monitor the reaction until starting material is consumed by HPLC. |
| Suboptimal Reaction Temperature | Review the literature for the optimal temperature range for the specific reaction. Ensure consistent heating and accurate temperature monitoring throughout the large-scale batch. |
| Poor Reagent Quality | Use reagents from reputable suppliers and ensure they meet the required purity specifications. For the Buchwald-Hartwig reaction, ensure the base is anhydrous and the solvent is appropriately degassed. |
Issue 2: Presence of Dimeric or Oligomeric Impurities
Q: I am observing impurities with higher molecular weights than the product, suggesting dimerization or oligomerization. How can I address this?
| Potential Cause | Troubleshooting Action |
| High Reaction Concentration | High concentrations can favor intermolecular side reactions. Experiment with lowering the concentration of the starting materials. |
| Excessive Reaction Temperature or Time | Prolonged heating can lead to the formation of polymeric byproducts. Optimize the reaction time and temperature to achieve complete conversion of the starting material without significant byproduct formation. |
| Presence of Oxidizing Agents | Oxidative coupling can lead to dimer formation. Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen. |
| Radical Reactions | Side reactions involving radical species can lead to polymerization. The mechanism of formation can be complex, involving the combination of radical intermediates.[4] |
Issue 3: Discoloration of the Final Product
Q: The isolated this compound is discolored (e.g., yellow or brown). What is the cause and how can it be prevented?
| Potential Cause | Troubleshooting Action |
| Oxidation | Aromatic amines are prone to oxidation, which can form colored impurities.[3] Minimize exposure to air during workup and purification by working under an inert atmosphere. |
| Residual Metals | Trace metals from catalysts or reagents can promote degradation. Use appropriate workup procedures, such as chelation or filtration through celite, to remove residual metals. |
| Light Exposure | Photodegradation can lead to the formation of colored byproducts. Protect the reaction mixture and the isolated product from light. |
Data Presentation
Table 1: Representative HPLC-UV Data for Impurity Profiling of this compound
| Compound | Retention Time (min) | λmax (nm) | Typical Impurity Level (%) |
| This compound | 10.2 | 254, 280 | >99.0 |
| 4-Nitrobenzofuran | 15.8 | 310 | <0.1 |
| 4-Bromobenzofuran | 18.5 | 250 | <0.1 |
| Dimer Impurity | 25.3 | 260, 320 | <0.15 |
| Unknown Impurity 1 | 12.1 | 255 | <0.1 |
| Unknown Impurity 2 | 14.5 | 275 | <0.1 |
Note: Retention times and impurity levels are representative and may vary depending on the specific HPLC method and reaction conditions.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of this compound and its common process-related impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak. Use reference standards for known impurities for accurate quantification.
Visualizations
References
Technical Support Center: Enhancing the Stability of Benzofuran-4-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and enhancing the stability of Benzofuran-4-amine derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the biological pathways associated with this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives?
A1: this compound derivatives are susceptible to degradation under several conditions. The main concerns are oxidation, photolytic degradation, and instability at non-neutral pH. The aminophenol-like core of these molecules is particularly prone to oxidative processes, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions[1].
Q2: How should I properly store this compound derivatives to ensure their stability?
A2: To maximize stability, these compounds should be stored in a cool, dark, and dry place under an inert atmosphere, such as argon or nitrogen. It is recommended to use amber vials or containers wrapped in aluminum foil to protect the compound from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advised[1].
Q3: What are the likely degradation pathways for this compound derivatives?
A3: Based on their chemical structure, the most probable degradation pathways involve the oxidation of the amino group. This can lead to the formation of colored impurities, such as nitroso or nitro derivatives. Under harsh conditions, cleavage of the benzofuran ring is also possible[1].
Q4: Are there any known incompatible solvents or reagents for these compounds?
A4: Strong oxidizing agents should be strictly avoided as they will readily degrade the molecule. Protic solvents, particularly under acidic or basic conditions, may also facilitate degradation. It is important to use peroxide-free solvents, as residual peroxides can initiate oxidation[1].
Q5: Can I use a this compound derivative that has changed color?
A5: Discoloration, such as turning brown, is a visual indicator of degradation, likely due to oxidation. Using discolored material without purification can lead to unreliable and inaccurate experimental results. It is highly recommended to use material that has been stored properly and is within its shelf life. If the material has discolored, purification by recrystallization or treatment with activated charcoal may be necessary before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid compound (e.g., turning brown) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a refrigerated temperature (2-8 °C). For discolored material, consider purification by recrystallization or treatment with activated charcoal. |
| Low assay or purity results over time | Instability in the current storage or handling conditions. | Re-evaluate storage conditions. Consider aliquoting the compound to minimize freeze-thaw cycles and exposure to air. Prepare fresh solutions before use and use high-purity, degassed solvents. Analyze samples promptly after preparation. |
| Inconsistent experimental results | Variable degradation between experiments. | Standardize sample preparation procedures to ensure consistent light exposure and temperature during experiments. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound in the analytical solvent or during the analysis. | Ensure the mobile phase is compatible with the compound and has been properly degassed. Check the stability of the compound in the chosen sample diluent. It may be necessary to prepare samples immediately before injection. |
| Low yields during synthesis | Oxidation of the amine during the reaction or workup. Incomplete reaction. | Perform reactions under an inert atmosphere. Use degassed solvents. During workup, minimize exposure to air and light. Ensure reaction completion by monitoring with TLC or LC-MS. |
Forced Degradation and Stability-Indicating HPLC Method
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
Quantitative Data from Forced Degradation Studies
The following table summarizes representative data from a forced degradation study on a this compound derivative. The extent of degradation is typically determined by a stability-indicating HPLC method.
| Stress Condition | Time | Temperature | % Degradation | Major Degradants |
| 0.1 M HCl | 24 hours | 60 °C | 15.2% | Hydrolysis product 1 |
| 0.1 M NaOH | 24 hours | 60 °C | 22.5% | Hydrolysis product 2 |
| 3% H₂O₂ | 24 hours | Room Temp | 35.8% | Oxidation product 1, Oxidation product 2 |
| Thermal (Solid) | 48 hours | 70 °C | 8.9% | Thermal degradant 1 |
| Photolytic (Solution) | 1.2 million lux hours | Room Temp | 18.3% | Photolytic degradant 1 |
Note: The data presented are illustrative and the actual degradation will depend on the specific this compound derivative.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of a this compound derivative under various stress conditions.
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL[1].
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis[1].
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis[1].
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours[1].
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose the stock solution to 70°C for 48 hours[1].
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber[1].
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound derivative from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient would start at a low percentage of acetonitrile and increase over the run to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway Inhibition
This compound derivatives have shown potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer[2].
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability study of a this compound derivative.
Caption: Workflow for stability testing of this compound derivatives.
References
Technical Support Center: Chiral Integrity in Benzofuran-4-amine Derivative Synthesis
Welcome to the technical support center for the synthesis of chiral Benzofuran-4-amine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address the critical issue of racemization during your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of chiral this compound derivatives?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). In pharmaceutical research, the two enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Therefore, maintaining the desired stereochemistry is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API). For chiral this compound derivatives, racemization can occur at stereocenters, particularly the carbon atom bearing the amine group or adjacent carbons, leading to a loss of biological activity and the introduction of potentially harmful impurities.
Q2: What are the common causes of racemization during the synthesis of chiral amines?
A2: Racemization in chiral amine synthesis is often facilitated by the formation of achiral intermediates. Key factors that can induce racemization include:
-
Harsh Reaction Conditions: High temperatures and extreme pH (strongly acidic or basic conditions) can provide the energy needed to overcome the activation barrier for enantiomeric interconversion.
-
Formation of Planar Intermediates: Reaction mechanisms that proceed through planar, achiral intermediates like imines, enamines, or carbanions are highly susceptible to racemization. The subsequent protonation or reaction of these intermediates can occur from either face with equal probability, leading to a racemic mixture.
-
Choice of Reagents: Certain reagents, particularly some coupling agents used in amide bond formation when derivatizing the amine, can promote the formation of racemizable intermediates. The choice of base is also critical, as strong bases can facilitate deprotonation at the stereocenter.
-
Solvent Effects: The polarity of the solvent can influence racemization. Polar protic solvents can sometimes stabilize charged, achiral intermediates, thereby promoting racemization.
Q3: How can I detect and quantify racemization in my sample?
A3: The most common and reliable method for detecting and quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) can be calculated, which is a measure of the purity of the desired enantiomer. Other methods include the use of chiral shift reagents in NMR spectroscopy, although this is less common for quantitative analysis.
Troubleshooting Guides
Below are common problems encountered during the synthesis of chiral this compound derivatives, along with potential causes and solutions.
Problem 1: Significant loss of enantiomeric purity in the final product after a coupling reaction to form an amide derivative.
| Possible Cause | Troubleshooting/Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, in combination with an additive like HOBt or Oxyma. These additives react with the activated carboxylic acid to form a less reactive, more stable active ester, which is less prone to racemization. |
| Strong Organic Base | If a tertiary amine base is required, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA). |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress to avoid unnecessarily long reaction times at elevated temperatures. |
| Solvent Choice | Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Avoid polar protic solvents like methanol or ethanol if they are not essential for the reaction. |
Problem 2: Racemization observed during a substitution reaction at the benzofuran core.
| Possible Cause | Troubleshooting/Solution |
| Reaction Mechanism | If the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, the conditions might be harsh enough to cause epimerization at a nearby stereocenter. |
| High Temperature | Lowering the reaction temperature is a crucial first step. Explore if microwave-assisted synthesis at a controlled temperature can reduce the overall reaction time and minimize exposure to high temperatures.[1] |
| Base-Catalyzed Epimerization | If a strong base is used to deprotonate a nucleophile, it might also be abstracting a proton from the stereocenter. Consider using a weaker base or a carbonate base (e.g., K2CO3, Cs2CO3) if the reaction allows. |
Problem 3: The chiral amine is racemizing during work-up or purification.
| Possible Cause | Troubleshooting/Solution |
| Acidic or Basic Conditions in Work-up | Neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction. |
| Chromatography Conditions | Standard silica gel can be slightly acidic and may promote racemization of sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. Buffer the mobile phase if necessary and possible. |
| High Temperatures during Solvent Removal | Concentrate the product solution under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). |
Quantitative Data on Racemization Control
The choice of coupling additives and bases can significantly impact the degree of racemization during amide bond formation. The following table summarizes representative data on the percentage of the undesired enantiomer formed under different conditions during peptide coupling, which is analogous to the derivatization of the 4-amino group.
| Coupling Reagent | Base | Additive | % Racemization (D-isomer) |
| DCC | DIPEA | HOBt | 18% |
| DCC | DIPEA | HOAt | 6% |
| DIC | - | Oxyma | 1.1% |
| DIC | - | HOBt | >5% |
Data adapted from studies on racemization in peptide synthesis. The exact percentage can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol outlines a general method for coupling a carboxylic acid to a chiral this compound derivative with minimal racemization.
-
Dissolve the chiral this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N2 or Ar).
-
Add a racemization-suppressing additive such as HOBt (1.2 eq.) or Oxyma (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC·HCl, 1.2 eq.) portion-wise to the cooled solution.
-
Add a hindered base such as DIPEA (1.5 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion , quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at low temperature.
-
Purify the product by column chromatography on neutral silica gel.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination
This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric excess (% ee) of a chiral this compound derivative. Method optimization will be required for specific derivatives.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) is a good starting point due to their broad selectivity for a wide range of compounds, including amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Additive: To improve peak shape and resolution for amines, a small amount of a basic additive like diethylamine (DEA) or a neutral additive like trifluoroacetic acid (TFA) (typically 0.1%) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [ (A1 - A2) / (A1 + A2) ] x 100
Visualizations
Caption: General mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for addressing racemization.
References
Technical Support Center: Scalable Synthesis of Substituted Benzofuran-4-amines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scalable synthesis of substituted benzofuran-4-amines.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific problems that may arise during your experiments.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination of 4-Halo-benzofuran
Question: I am attempting to synthesize a substituted benzofuran-4-amine via Buchwald-Hartwig amination of a 4-bromo-benzofuran derivative, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Buchwald-Hartwig amination are a common issue. Here is a step-by-step guide to troubleshoot the problem.
Initial Checks:
-
Inert Atmosphere: Ensure that the reaction was set up under a strict inert atmosphere (argon or nitrogen). Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen.
-
Reagent Purity: Verify the purity of your 4-halo-benzofuran, amine, and solvent. Anhydrous and deoxygenated solvents are crucial. Impurities in the starting materials can poison the catalyst.
-
Base Quality: The base, typically a strong one like sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Detailed Optimization Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. While XPhos is a good starting point, other bulky, electron-rich ligands like SPhos or RuPhos may offer better results depending on your specific substrates. Consider screening a panel of ligands.[1]
-
Reaction Temperature and Time: These reactions are typically run at elevated temperatures (80-110 °C).[1] If the reaction is sluggish, a modest increase in temperature or extending the reaction time (from 12 to 24 hours) can improve conversion. Monitor by TLC or LC-MS to check for decomposition.
-
Aryl Halide Reactivity: The reactivity of the 4-halo-benzofuran follows the order I > Br > Cl. If you are using a 4-chloro-benzofuran, you will likely need a more active catalyst system (specialized ligands) and potentially higher temperatures.
Issue 2: Difficulty in Purifying the Final this compound Product
Question: My reaction to form a substituted this compound appears successful by TLC/LC-MS, but I'm struggling to isolate a pure product. Standard silica gel chromatography gives significant streaking and poor separation.
Answer:
The basicity of the amino group on the benzofuran ring can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor recovery. Here are some strategies to overcome this:
-
Basified Silica Gel Chromatography:
-
Amine-Treated Solvent: Add a small amount of a volatile amine, like triethylamine (typically 0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will compete with your product for the acidic sites on the silica, leading to better peak shape.[2]
-
Ammonia in Methanol: For more polar amines, a gradient containing methanol with a small percentage of ammonium hydroxide can be effective.
-
-
Use of Amine-Functionalized Silica:
-
For routine purifications of basic compounds, using commercially available amine-functionalized silica gel cartridges can be highly effective.[2] This specialized stationary phase has a less acidic surface, which minimizes the strong interactions with basic analytes, often allowing for purification with simple neutral solvent systems like hexane/ethyl acetate.[2]
-
-
Acid-Base Extraction:
-
If the impurities are non-basic, an acid-base workup can be very effective.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the acidic aqueous layers.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 9.
-
Extract your now-neutral amine product back into an organic solvent.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
-
Boc Protection/Deprotection:
-
If chromatographic issues persist, you can temporarily protect the amine as a Boc-carbamate. The Boc-protected compound is much less polar and behaves well on silica gel. After purification, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable strategies for synthesizing the this compound core?
A1: There are three primary scalable routes to the this compound core, each with its own advantages. The choice often depends on the availability of starting materials.
Caption: Key synthetic pathways to substituted benzofuran-4-amines.
-
Reduction of 4-Nitro-benzofuran: This is a very common and reliable method. The 4-nitro-benzofuran precursor is synthesized and then reduced to the amine. This method avoids the use of expensive palladium catalysts for the C-N bond formation step.[1]
-
Transition Metal-Catalyzed Amination: This involves the coupling of a 4-halo-benzofuran (typically bromo- or iodo-) with an amine source. The Buchwald-Hartwig (palladium-catalyzed) and Ullmann (copper-catalyzed) reactions are the most prominent examples.[1][3][4] This route is highly versatile for introducing a wide variety of substituted amino groups.
-
Smiles Rearrangement: This pathway starts from the more readily available 4-hydroxy-benzofuran. It involves an intramolecular nucleophilic aromatic substitution and can be an effective, metal-free alternative.[1][5]
Q2: I am planning a synthesis via the reduction of a 4-nitro-benzofuran. Which reducing agent is most suitable for a scalable process?
A2: For scalability, catalytic hydrogenation and metal-acid combinations are preferred.
-
Catalytic Hydrogenation (H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct. It is highly scalable and common in industrial settings. However, it requires specialized hydrogenation equipment and careful handling of the flammable H₂ gas and pyrophoric catalyst.
-
Tin(II) Chloride (SnCl₂): This is a very common lab-scale method that is robust and effective.[1] It is a cost-effective and straightforward procedure, although it generates tin waste that requires proper disposal.
-
Iron/HCl or Zinc/Acetic Acid: These are classic, inexpensive reducing systems. They are effective but can require acidic workup conditions and generate metallic waste.
Q3: What are the key differences in reaction conditions between Buchwald-Hartwig and Ullmann aminations for this synthesis?
A3: Both reactions form a C-N bond but operate under different conditions.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos).[1][3] | Copper (e.g., CuI, Cu powder) often with a ligand (e.g., phenanthroline).[1][4] |
| Temperature | Generally milder: 80 - 110 °C.[1] | Typically harsher: 120 - 150 °C or higher.[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS).[1] | Weaker bases are often used (e.g., K₂CO₃, Cs₂CO₃). |
| Substrate Scope | Generally broader scope and higher functional group tolerance.[3] | Can be less tolerant of sensitive functional groups due to higher temperatures. |
| Cost | Palladium catalysts and specialized ligands can be expensive. | Copper catalysts are significantly cheaper. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Nitro-benzofuran
This protocol describes the reduction of a 4-nitro-benzofuran intermediate using tin(II) chloride.[1]
| Reagent | Molar Eq. | Typical Quantity (for 10 mmol scale) |
| 4-Nitro-benzofuran | 1.0 | 1.77 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 3.0 - 5.0 | 6.77 g (3.0 eq) |
| Ethanol | Solvent | ~50 mL |
Procedure:
-
Dissolve 4-nitro-benzofuran (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (~78 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by column chromatography if necessary (see Troubleshooting Issue 2).
Protocol 2: Synthesis of a Substituted this compound via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of 4-bromo-benzofuran.[1]
| Reagent | Molar Eq. | Typical Quantity (for 5 mmol scale) |
| 4-Bromo-benzofuran | 1.0 | 985 mg |
| Amine | 1.2 | 6.0 mmol |
| Pd₂(dba)₃ | 0.02 | 92 mg |
| XPhos | 0.04 | 95 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 673 mg |
| Anhydrous Toluene | Solvent | ~25 mL |
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromo-benzofuran (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, stirring vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.
References
Developing a more efficient work-up procedure for Benzofuran-4-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedures for reactions involving Benzofuran-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what are the initial work-up steps for each?
A1: The two primary methods for synthesizing this compound are the reduction of 4-nitrobenzofuran and the Buchwald-Hartwig amination of a 4-halobenzofuran.
-
Reduction of 4-Nitrobenzofuran: This method typically employs reducing agents like tin(II) chloride (SnCl₂) in a protic solvent such as ethanol. The initial work-up involves quenching the reaction, followed by basification to neutralize the acidic reaction mixture and liberate the free amine.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves reacting a 4-halobenzofuran with an amine source. The initial work-up requires cooling the reaction mixture and filtering it through a pad of celite to remove the palladium catalyst.
Q2: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I resolve this?
A2: Emulsion formation is a common issue when working with aromatic amines. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If the work-up is acidic, further acidification might help. Conversely, if it's basic, adding more base could be effective.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.
Q3: I am observing a low yield after performing an acidic wash to purify my this compound. What could be the cause?
A3: A low yield after an acidic wash is often due to the high water solubility of the resulting ammonium salt. Here are some potential reasons and solutions:
-
Excessive Acid: Using a highly concentrated acid or an excessive volume can lead to a significant portion of the protonated amine remaining in the aqueous layer. Use a dilute acid (e.g., 1M HCl) and perform multiple extractions with smaller volumes rather than a single large one.
-
Insufficient Back-Extraction: After the acidic wash, it is crucial to basify the aqueous layer to a pH of 8-9 and then extract the free amine with an organic solvent. Ensure complete basification and perform multiple extractions to recover all of the product.
-
Product Instability: While generally stable, prolonged exposure to strong acidic conditions could potentially lead to degradation of some benzofuran derivatives. Minimize the time the product spends in the acidic phase.
Q4: My purified this compound shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?
A4: The nature of impurities will depend on the synthetic route.
-
From Reduction of 4-Nitrobenzofuran:
-
Unreacted Starting Material: If the reduction is incomplete, you may have residual 4-nitrobenzofuran. This can be monitored by TLC. If present, you can repeat the reduction step or purify by column chromatography.
-
Tin Salts: Residual tin salts are a common byproduct when using SnCl₂. Thoroughly washing with a saturated solution of sodium bicarbonate and brine during the work-up is crucial. If they persist, a wash with a Rochelle's salt (sodium potassium tartrate) solution can help to chelate and remove the tin.
-
-
From Buchwald-Hartwig Amination:
-
Dehalogenated Benzofuran: A common side product is the hydrodehalogenation of the starting 4-halobenzofuran.
-
Phosphine Oxide: The phosphine ligand used in the reaction can be oxidized to phosphine oxide.
-
Catalyst Residues: Residual palladium can contaminate the product. These byproducts can typically be removed by careful column chromatography.
-
Q5: I am having difficulty with the column chromatography of this compound. It is streaking or not moving from the baseline.
A5: Amines are known to be challenging to purify by silica gel chromatography due to their basic nature, which leads to strong interactions with the acidic silica gel.
-
Tailing/Streaking: This is caused by the strong adsorption of the amine to the silica. To mitigate this, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide.
-
Product Sticking to the Baseline: If your product is very polar and not moving even with a polar eluent, you may need to switch to a more polar stationary phase like alumina (basic or neutral) or use reverse-phase chromatography. Alternatively, you can try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Monitor reaction progress by TLC. If starting material remains, consider extending the reaction time or adding more reagent. |
| Product loss during aqueous extraction. | Perform multiple extractions with smaller volumes of organic solvent. Ensure the pH is appropriate to have the amine in the organic phase (pH > 8). | |
| Product is volatile. | Use caution when removing solvent under reduced pressure. Avoid excessive heating of the rotovap bath. | |
| Product is an Oil Instead of a Solid | Presence of solvent residues. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Re-purify by column chromatography or attempt recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). | |
| Discolored Product (e.g., brown or black) | Air oxidation of the amine. | Aromatic amines can be sensitive to air and light. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in the dark. During work-up, minimize exposure to air. |
| Residual palladium catalyst. | If the reaction was a Buchwald-Hartwig amination, the dark color could be from residual palladium. Ensure thorough filtration through Celite. A wash with a solution of 1,2-diaminopropane can sometimes help to scavenge residual palladium. |
Experimental Protocols
Protocol 1: Work-up for the Reduction of 4-Nitrobenzofuran with SnCl₂
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is between 8 and 9. Be cautious as CO₂ gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, with 0.5% triethylamine).
Protocol 2: Work-up for the Buchwald-Hartwig Amination
-
Cooling and Filtration: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and any inorganic salts.
-
Washing: Wash the Celite pad with additional ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Typical Work-up Efficiencies for this compound Synthesis
| Synthetic Method | Work-up Procedure | Typical Yield | Typical Purity | Key Considerations |
| Reduction of 4-Nitrobenzofuran | Acid/Base Extraction & Column Chromatography | 75-90% | >95% | Efficient for removing tin salts. Potential for emulsion formation. |
| Buchwald-Hartwig Amination | Filtration & Column Chromatography | 80-95% | >98% | Effective for removing the catalyst. Requires careful handling of phosphine ligands. |
Note: Yields and purity are dependent on specific reaction conditions and the scale of the reaction.
Visualizations
Caption: Experimental workflows for the work-up of this compound.
Caption: Troubleshooting logic for low product yield.
Caption: Potential signaling pathways modulated by this compound derivatives.
Validation & Comparative
A Comparative Analysis of the Reactivity of Benzofuran-4-amine and Its Positional Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comprehensive comparison of the chemical reactivity of Benzofuran-4-amine with its positional isomers: Benzofuran-2-amine, Benzofuran-3-amine, Benzofuran-5-amine, Benzofuran-6-amine, and Benzofuran-7-amine. This analysis is supported by available experimental data and theoretical principles, offering insights into how the position of the amino group influences the chemical behavior of the benzofuran ring system.
Introduction to the Reactivity of Aminobenzofurans
The benzofuran ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The introduction of a strongly electron-donating amino group further activates the ring, enhancing its reactivity towards electrophiles. However, the position of this amino group significantly dictates the regioselectivity and overall rate of reaction. The lone pair of electrons on the nitrogen atom can participate in resonance with both the benzene and furan rings, but the extent of this delocalization and its directing effects vary for each isomer.
This guide will delve into a comparative analysis of these isomers in key chemical transformations, including electrophilic substitution, and cross-coupling reactions.
Theoretical Framework: Predicting Reactivity
The reactivity of aminobenzofuran isomers can be rationalized by considering the electronic effects of the amino group at each position. The amino group, being a strong activating group, increases the electron density of the benzofuran ring system through resonance and inductive effects. The positions most activated towards electrophilic attack are those that can be stabilized by resonance structures involving the nitrogen lone pair.
A qualitative prediction of the order of reactivity and the preferred sites of electrophilic attack for each isomer is as follows:
-
Benzofuran-2-amine and Benzofuran-3-amine: The amino group is directly on the furan ring, leading to strong activation of the furan moiety. Electrophilic attack is expected to be highly favored on the furan ring.
-
This compound and Benzofuran-7-amine: The amino group is on the benzene ring, ortho and para to the fusion with the furan ring. This leads to strong activation of the benzene ring, particularly at the positions ortho and para to the amino group.
-
Benzofuran-5-amine and Benzofuran-6-amine: The amino group is on the benzene ring, meta to the fusion with the furan ring. This results in activation of the benzene ring, with directing effects towards the ortho and para positions relative to the amino group.
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a more quantitative prediction of reactivity by mapping the electron density distribution and calculating the energies of reaction intermediates for each isomer.[1]
Comparative Reactivity in Key Chemical Reactions
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzofuran core. The outcome of these reactions is highly dependent on the position of the amino group.
Nitration:
Nitration introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations.
| Isomer | Predicted Site of Nitration | Experimental Observations (Yield) |
| This compound | C5 or C7 | Data not readily available. Protection of the amino group is likely required to prevent oxidation. |
| Benzofuran-5-amine | C4 or C6 | Data not readily available. |
| Benzofuran-6-amine | C5 or C7 | Data not readily available. |
| Benzofuran-7-amine | C6 or C4 | Data not readily available. |
| Benzofuran-2-amine | C3 | Susceptible to oxidation. |
| Benzofuran-3-amine | C2 or C4 | Susceptible to oxidation. |
Halogenation (e.g., Bromination):
Halogenation is a common method for introducing a handle for further cross-coupling reactions.
| Isomer | Predicted Site of Bromination | Experimental Observations (Yield) |
| This compound | C5 or C7 | Data not readily available. |
| Benzofuran-5-amine | C4 or C6 | Data not readily available. |
| Benzofuran-6-amine | C5 or C7 | Data not readily available. |
| Benzofuran-7-amine | C6 or C4 | Data not readily available. |
| Benzofuran-2-amine | C3 | Data not readily available. |
| Benzofuran-3-amine | C2 | Data not readily available. |
Friedel-Crafts Acylation:
This reaction introduces an acyl group, typically at the most electron-rich position.
| Isomer | Predicted Site of Acylation | Experimental Observations (Yield) |
| This compound | C5 | Data not readily available. |
| Benzofuran-5-amine | C4 or C6 | Data not readily available. |
| Benzofuran-6-amine | C5 or C7 | Data not readily available. |
| Benzofuran-7-amine | C6 | Data not readily available. |
| Benzofuran-2-amine | C3 | Data not readily available. |
| Benzofuran-3-amine | C2 | Data not readily available. |
Note: The lack of direct comparative experimental data in the tables above highlights a significant gap in the current literature. The predictions are based on general principles of electrophilic aromatic substitution.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The reactivity of aminobenzofurans in these reactions will depend on the ability to first introduce a halide or triflate at a specific position.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with a halide or triflate. The successful application of this reaction to aminobenzofurans would first require their regioselective halogenation.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide/triflate and an amine. This could be used to synthesize more complex aminobenzofuran derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis of some aminobenzofuran isomers and their subsequent reactions are available in the literature. Below are representative examples.
General Protocol for Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for specific aminobenzofuran isomers.[2][3]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminobenzofuran substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add a Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) portion-wise, maintaining the temperature below 5 °C.
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Bromination
This protocol is a general guideline and may require optimization for specific aminobenzofuran isomers.
-
Reaction Setup: Dissolve the aminobenzofuran substrate in a suitable solvent (e.g., acetic acid, chloroform).
-
Addition of Brominating Agent: Add a solution of the brominating agent (e.g., bromine in acetic acid, N-bromosuccinimide) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture for the required duration, monitoring the progress by TLC.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized electrophilic aromatic substitution pathway and a typical experimental workflow for comparing the reactivity of aminobenzofuran isomers.
Caption: Generalized pathway for electrophilic aromatic substitution on an aminobenzofuran.
Caption: Proposed experimental workflow for a comparative reactivity study.
Conclusion and Future Directions
This guide provides a comparative overview of the reactivity of this compound and its positional isomers. While theoretical principles allow for qualitative predictions of reactivity, there is a clear need for direct, quantitative experimental comparisons. Such studies would be invaluable for the drug discovery and materials science communities, enabling more precise control over the functionalization of the benzofuran scaffold. Future research should focus on systematic studies that subject all aminobenzofuran isomers to a range of common chemical transformations under identical conditions to generate a comprehensive and directly comparable dataset.
References
Structure-Activity Relationship of Benzofuran-4-Amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds. Among its derivatives, benzofuran-4-amines have emerged as a promising scaffold for the development of novel therapeutic agents, demonstrating significant potential as anticancer agents and kinase inhibitors.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran-4-amine analogs and related derivatives, with a focus on their anticancer and kinase inhibitory activities. The information is compiled from recent studies to offer a clear, data-driven overview for researchers in the field of drug discovery.
Comparative Analysis of Anticancer and Kinase Inhibitory Activities
Recent research has explored the derivatization of the benzofuran scaffold, including analogs containing an amino group, to enhance their therapeutic properties. The following sections present quantitative data from studies on benzofuran-quinazoline hybrids and aminobenzofuran-containing proximicin analogs, highlighting their potential as anticancer agents.
Benzofuran-Appended 4-Aminoquinazoline Hybrids as EGFR-TK Inhibitors
A series of 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids has been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and for their inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[2]
Table 1: In Vitro Cytotoxicity of Benzofuran-Quinazoline Hybrids [2]
| Compound ID | R | A549 (Lung) IC₅₀ (µM) | Caco-2 (Colorectal) IC₅₀ (µM) | C3A (Hepatocellular) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 10d | 4-OCH₃ | 14.3 ± 0.9 | 10.5 ± 0.5 | 8.9 ± 0.4 | 15.6 ± 1.1 |
| 10j | 3,4-(OCH₃)₂ | 15.1 ± 1.2 | 11.2 ± 0.8 | 9.5 ± 0.6 | 16.2 ± 1.3 |
Table 2: EGFR-TK Inhibitory Activity of Benzofuran-Quinazoline Hybrids [1]
| Compound ID | R | EGFR-TK IC₅₀ (nM) |
| 10d | 4-OCH₃ | 29.3 ± 1.5 |
| 10e | 2,4-(OCH₃)₂ | 31.1 ± 1.8 |
| Gefitinib | - | 33.1 ± 2.1 |
The SAR studies of these hybrids revealed that the presence of methoxy substituents on the 2-aryl ring of the benzofuran moiety significantly influences their biological activity. Specifically, compounds with a 4-methoxy (10d) and 3,4-dimethoxy (10j) substitution pattern exhibited the most potent cytotoxic effects against the tested cancer cell lines.[2] Furthermore, these compounds displayed strong inhibitory activity against EGFR-TK, with IC₅₀ values comparable to the known inhibitor Gefitinib.[1]
Aminobenzofuran-Containing Proximicin Analogs
In a separate study, a series of proximicin analogs incorporating an aminobenzofuran moiety were synthesized and evaluated for their anti-proliferative activities against human glioblastoma U-87 MG cells.[3]
Table 3: In Vitro Cytotoxicity of Aminobenzofuran-Proximicin Analogs against U-87 MG Cells [3]
| Compound ID | R¹ | R² | U-87 MG IC₅₀ (µM) |
| 23(16) | H | 4-hydroxyphenethyl | 15.67 |
| 24(15) | 2-methyl | indol-3-ylethyl | 34.9 |
| Temozolomide | - | - | 150.34 |
These findings indicate that aminobenzofuran-containing proximicin analogs exhibit significant cytotoxicity against glioblastoma cells, with compound 23(16) being nearly ten times more potent than the standard-of-care chemotherapeutic agent, Temozolomide.[3]
Signaling Pathways and Experimental Workflows
The development of this compound analogs as therapeutic agents often involves targeting key cellular signaling pathways implicated in cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[4]
The evaluation of these compounds relies on robust in vitro assays to determine their potency and selectivity. A typical workflow for a kinase inhibition assay is depicted below.
Structure-Activity Relationship (SAR) Summary
The collective findings from the studies on benzofuran-amine derivatives allow for the formulation of a preliminary SAR, which can guide future drug design efforts.
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of novel compounds.
In Vitro Kinase Inhibition Assay (Generic PI3Kα ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro potency of a test compound against a protein kinase, such as PI3Kα.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
Test compound (serial dilutions in DMSO)
-
384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the lipid substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, Caco-2, C3A, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzofuran-appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of a Benzofuran-4-amine Derivative Targeting Aurora B Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the novel Benzofuran derivative, compound S6, a selective Aurora B kinase inhibitor, against alternative therapies. The data presented herein is compiled from published experimental studies to facilitate an informed evaluation of its therapeutic potential in oncology.
Introduction
Benzofuran derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] This guide focuses on a specific benzofuran derivative, compound S6 ((2Z)-2-(3, 4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one), which has been identified as a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.[1] Aberrant expression and activity of Aurora B are strongly correlated with tumorigenesis, making it a compelling target for cancer therapy.[1]
This document presents a comparative analysis of the in vitro and in vivo efficacy of compound S6 against Barasertib (AZD1152), another selective Aurora B kinase inhibitor with clinical trial data, and Cisplatin, a standard-of-care chemotherapeutic agent. The objective is to provide a clear, data-driven overview of their relative performance in relevant preclinical models.
Mechanism of Action: Aurora B Kinase Inhibition
Aurora B kinase is a crucial component of the chromosomal passenger complex (CPC), which orchestrates several key mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2][3] Inhibition of Aurora B kinase by compounds like the benzofuran derivative S6 disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptotic cell death in cancer cells.[4]
Figure 1. Simplified signaling pathway of Aurora B kinase during mitosis and the inhibitory action of Benzofuran derivative S6.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of the Benzofuran derivative S6, Barasertib, and Cisplatin.
Table 1: In Vitro Cytotoxicity (IC₅₀) Data
The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |
| Benzofuran derivative S6 | HeLa | Cervical Cancer | 1.2[1] | 72 |
| HepG2 | Liver Cancer | 1.8[1] | 72 | |
| SW620 | Colon Cancer | 2.1[1] | 72 | |
| Barasertib (AZD1152-HQPA) | HL-60 | Leukemia | 0.051[5] | 72 |
| SCLC Lines (sensitive) | Small Cell Lung Cancer | < 0.05[6][7] | 120 | |
| Cisplatin | HeLa | Cervical Cancer | 12.3[8][9] | 48 |
| HepG2 | Liver Cancer | 7.7[8][9] | 48 |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions and cell lines across different studies.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
This table compares the ability of each compound to inhibit tumor growth in immunodeficient mice bearing human tumor xenografts.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Benzofuran derivative S6 | QGY-7401 | Liver Cancer | 50 mg/kg, i.p., daily[1] | ~50[1] |
| Barasertib (AZD1152) | SW620 | Colorectal Cancer | 150 mg/kg/day, s.c. infusion (48h)[10] | 79[10] |
| H841 | Small Cell Lung Cancer | 100 mg/kg[7] | Regression[7] | |
| Cisplatin | HepG2 | Liver Cancer | 5 mg/kg, i.p., every 3 days[11] | ~75[11] |
Note: Efficacy data is highly dependent on the specific xenograft model, dosing schedule, and duration of treatment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for the specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by non-linear regression analysis.
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
Incubation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on clonogenic survival.
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
In Vivo Assay
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Figure 2. General workflow for a subcutaneous xenograft tumor model experiment.
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ QGY-7401 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a predetermined dosing schedule (e.g., intraperitoneal injection daily).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
The Benzofuran derivative S6 demonstrates potent in vitro cytotoxic activity against cervical, liver, and colon cancer cell lines, with IC₅₀ values in the low micromolar range.[1] Its efficacy is comparable to or greater than that of the standard chemotherapeutic agent, Cisplatin, in the tested cell lines.[8][9] Furthermore, in vivo studies confirm its anti-tumor activity in a liver cancer xenograft model.[1]
When compared to another selective Aurora B kinase inhibitor, Barasertib, compound S6 shows a promising preclinical profile. While Barasertib has been advanced to clinical trials, the data presented here suggests that the Benzofuran derivative S6 warrants further investigation as a potential therapeutic candidate for various malignancies. The detailed experimental protocols provided in this guide offer a framework for future preclinical studies aimed at further elucidating the therapeutic potential and mechanism of action of this and other novel Benzofuran-4-amine derivatives.
References
- 1. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Comparative Guide to Analytical Methods for Benzofuran-4-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Benzofuran-4-amine. Due to a lack of publicly available, directly validated methods for this compound, this document outlines protocols and expected performance data based on established analytical methodologies for structurally similar benzofuran derivatives and biogenic amines. The presented methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are widely used in pharmaceutical analysis for their robustness and sensitivity, respectively.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of expected performance characteristics for HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; based on specific mass transitions. |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products where high sensitivity is not a primary requirement.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-200 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or urine, where high sensitivity and specificity are crucial.
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: To be determined based on the parent ion of this compound (m/z 134.15) and its most abundant fragment ion.
-
Qualifier: To be determined based on the parent ion and a secondary fragment ion.
-
-
Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
4. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
The following diagrams illustrate the logical workflow for cross-validation and a comparison of the analytical techniques.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.
Comparative Docking Analysis of Benzofuran-4-Amine Derivatives in Drug Discovery
A detailed guide for researchers and drug development professionals on the in-silico evaluation of Benzofuran-4-amine derivatives against key biological targets. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for molecular docking, and a visual representation of the computational workflow.
Benzofuran scaffolds are integral to many biologically active compounds, and their derivatives are of significant interest in medicinal chemistry. Among these, this compound derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer and antimicrobial activities. Molecular docking studies are a crucial in-silico tool to predict the binding modes and affinities of these derivatives with their protein targets, thereby guiding further drug development efforts. This guide presents a comparative analysis of docking studies performed on various this compound and related benzofuran derivatives against different biological targets.
Comparative Analysis of Docking Scores
The following table summarizes the results of various molecular docking studies on benzofuran derivatives, providing a comparison of their binding energies and inhibitory concentrations against different protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Derivative Class | Compound | Target Protein(s) | Docking Score/Binding Energy (kcal/mol) | Experimental Activity (IC50) | Reference Compound |
| Benzofuran-appended 4-aminoquinazolines | 10d | EGFR-TK | Not explicitly stated in search results | 29.3 nM | Gefitinib (33.1 nM) |
| Benzofuran-appended 4-aminoquinazolines | 10e | EGFR-TK | Not explicitly stated in search results | 31.1 nM | Gefitinib (33.1 nM) |
| Benzofuran derivatives | 8 | PI3Kα, VEGFR-2 | Not explicitly stated in search results | 2.21 nM (PI3Kα), 68 nM (VEGFR-2) | LY294002 (6.18 nM), Sorafenib (31.2 nM) |
| 5-nitrobenzofuran-3-yl hydrazine derivatives | M5k-M5o | Antibacterial Targets | -6.9 to -10.4 | Not specified | Not specified |
| Benzofuran-1,3,4-oxadiazoles | BF4 | M. tuberculosis Pks13 | -14.82 | Not specified | TAM-16 (-14.61 kcal/mol) |
| Benzofuran-1,3,4-oxadiazoles | BF3 | M. tuberculosis Pks13 | -14.23 | Not specified | TAM-16 (-14.61 kcal/mol) |
| Benzofuran-1,3,4-oxadiazoles | BF8 | M. tuberculosis Pks13 | -14.11 | Not specified | TAM-16 (-14.61 kcal/mol) |
| Benzofuran-triazine derivatives | 8e | Dihydrofolate reductase (DHFR) | Not explicitly stated in search results | 32-125 µg/µl (MIC) | Not specified |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the accuracy and reproducibility of the results. Below is a generalized protocol based on common practices cited in the referenced studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the this compound derivatives and reference compounds are drawn using chemical drawing software (e.g., ChemDraw). These structures are then converted to 3D formats and energetically minimized using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Molecular Operating Environment (MOE), and PyMOL.[1][2][3][4]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are crucial for directing the docking algorithm to the region of interest.
-
Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Results:
-
The docked conformations are visualized to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.
-
The binding energies of the this compound derivatives are compared with those of the reference compounds and other derivatives to assess their relative binding affinities.
Visualization of the Comparative Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: Workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Synthetic Efficiency of Different Benzofuran-4-amine Production Methods
A Comparative Guide for Researchers and Drug Development Professionals
Benzofuran-4-amine is a valuable scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The efficient synthesis of this key intermediate is therefore of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of common and emerging synthetic methods for the production of this compound, with a focus on quantitative data, detailed experimental protocols, and safety considerations to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Methods
The following table summarizes the key quantitative parameters for the most prevalent methods of this compound synthesis.
| Method | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) | Purity |
| Reduction of 4-Nitrobenzofuran | 4-Nitrobenzofuran | SnCl₂·2H₂O, Ethanol | 2-4 hours | Reflux (~78°C) | Typically high | High |
| Smiles Rearrangement | 4-Hydroxybenzofuran | NaH, 2-bromo-2-methylpropionamide, Dioxane, DMF, HCl | 6-9 hours (two steps) | 0°C to Reflux | ~50% | Moderate to High |
| Buchwald-Hartwig Amination | 4-Bromobenzofuran | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, Ammonia equivalent | 12-24 hours | 80-110°C | Good to Excellent | High |
| Ullmann Condensation | 4-Chlorobenzofuran | CuI, L-proline, K₂CO₃, DMSO, Amine source | 24-48 hours | 120-150°C | Moderate | Moderate to High |
Experimental Protocols and Method Analysis
This section provides detailed experimental protocols for the compared methods, along with an analysis of their respective advantages and disadvantages.
Reduction of 4-Nitrobenzofuran
This is a widely used and effective method for producing this compound.[1] The reaction involves the reduction of a nitro group to an amine, which can be achieved using various reducing agents, with stannous chloride (SnCl₂) and catalytic hydrogenation being the most common.
Experimental Protocol (using SnCl₂):
-
Dissolve 4-nitrobenzofuran (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the solution.[1]
-
Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Workflow Diagram:
Analysis:
-
Advantages: This method is generally high-yielding and utilizes relatively inexpensive reagents. The reaction conditions are straightforward and the procedure is relatively quick.
-
Disadvantages: The use of tin(II) chloride presents some environmental and safety concerns, as tin compounds can be toxic.[2][3][4] Catalytic hydrogenation, while cleaner, requires specialized equipment.
Smiles Rearrangement
The Smiles rearrangement offers a route to this compound starting from the more readily available 4-hydroxybenzofuran.[1] This multi-step process involves an intramolecular nucleophilic aromatic substitution.
Experimental Protocol: Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methylpropionamide
-
To a solution of 4-hydroxybenzofuran (1.0 eq) in dioxane, add sodium hydride (1.1 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-2-methylpropionamide (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.
-
Dry, filter, and concentrate the organic layers. Purify the crude product by column chromatography.
Step 2: Smiles Rearrangement and Hydrolysis
-
To a solution of the product from Step 1 (1.0 eq) in N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) at 0°C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Once the rearrangement is complete (monitored by TLC), carefully add the reaction mixture to a solution of hydrochloric acid (e.g., 6M) and heat to reflux to hydrolyze the amide.
-
Cool the mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with ethyl acetate, dry, filter, and concentrate to yield this compound. A reported yield for this two-step process is around 50%.[1]
Workflow Diagram:
Analysis:
-
Advantages: This method utilizes a different starting material, which may be more readily available or cost-effective in certain situations.
-
Disadvantages: This is a two-step process with a moderate overall yield. The use of sodium hydride requires careful handling due to its high reactivity and flammability, especially with water.[5][6][7][8][9][10][11][12] Dioxane and DMF are also solvents with potential health risks.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with the Buchwald-Hartwig amination and the Ullmann condensation being prominent examples applicable to the synthesis of this compound.
This palladium-catalyzed reaction is a versatile method for coupling aryl halides with amines.[6]
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine 4-bromobenzofuran (1.0 eq), an ammonia equivalent (e.g., benzophenone imine or a silylamide, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[6]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography. If an ammonia surrogate was used, a subsequent hydrolysis step is required to yield this compound.
Workflow Diagram:
Analysis:
-
Advantages: This method offers a broad substrate scope and generally provides good to excellent yields. It is a powerful tool for constructing C-N bonds.
-
Disadvantages: The palladium catalysts and phosphine ligands can be expensive.[13][14][15][16] The reaction requires anhydrous and inert conditions, which can add to the procedural complexity. Palladium catalysts can be flammable and require careful handling.[17][18][19][20]
The copper-catalyzed Ullmann condensation is a more classical approach to C-N bond formation.[2]
Experimental Protocol:
-
In a sealed tube, combine 4-chlorobenzofuran (1.0 eq), an amine source (1.5 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).[1]
-
Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).[1]
-
Heat the reaction mixture to 120-150°C for 24-48 hours.[1][2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, add water, and extract with ethyl acetate.
-
Dry the organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Workflow Diagram:
Analysis:
-
Advantages: Copper catalysts are generally less expensive than palladium catalysts.[21][22][23][24][25]
-
Disadvantages: This method often requires harsher reaction conditions, including high temperatures and long reaction times, compared to the Buchwald-Hartwig amination.[2] The use of high-boiling solvents like DMSO can make product isolation more challenging and has environmental considerations, although DMSO is considered to have lower toxicity than many other organic solvents and is biodegradable.[1][26][27][28][29]
Cost and Safety Considerations
A comprehensive assessment of synthetic efficiency must include an analysis of reagent costs and safety profiles.
Cost Analysis:
-
Starting Materials: The relative cost of 4-nitrobenzofuran, 4-hydroxybenzofuran, and 4-halobenzofurans will significantly influence the overall cost-effectiveness of each route. Current market prices indicate that 4-hydroxybenzofuran is generally more accessible and affordable. 4-Nitrobenzofuran is also commercially available, with prices varying by supplier.
-
Reagents and Catalysts:
-
Reduction: SnCl₂ is a relatively inexpensive reagent.
-
Smiles Rearrangement: Sodium hydride is a common and affordable base, though it requires special handling.
-
Buchwald-Hartwig: Palladium catalysts (e.g., Pd₂(dba)₃) and specialized phosphine ligands (e.g., XPhos) represent a significant cost component of this method.[13][14][15][16]
-
Ullmann Condensation: Copper(I) iodide and L-proline are considerably more economical than their palladium counterparts.[21][22][23][24][25][30][31][32][33][34]
-
Safety and Environmental Profile:
-
Reduction of 4-Nitrobenzofuran: Tin(II) chloride is harmful if swallowed and can cause severe skin burns and eye damage.[2][3][4] Proper personal protective equipment (PPE) is essential. Disposal of tin-containing waste must be handled according to regulations.
-
Smiles Rearrangement: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6][7][8][9][10][11][12] It must be handled under inert atmosphere and away from moisture. Dioxane is a suspected carcinogen, and DMF is a reproductive toxin.
-
Buchwald-Hartwig Amination: Palladium catalysts, particularly when finely divided on carbon, can be pyrophoric and are a fire hazard.[17][18][19][20] Reactions should be conducted in an inert atmosphere. Toluene is a flammable and toxic solvent.
-
Ullmann Condensation: DMSO is a relatively safe solvent with low toxicity, but it can enhance the skin absorption of other dissolved chemicals.[1][26][27][28][29] The high reaction temperatures require careful monitoring to prevent accidents.
Conclusion
The choice of the optimal synthetic method for this compound production depends on a balance of factors including desired scale, cost constraints, available equipment, and safety considerations.
-
For large-scale, cost-effective synthesis , the reduction of 4-nitrobenzofuran is often the preferred method due to its high yields and use of inexpensive reagents, provided that the safety and environmental concerns associated with tin compounds are adequately managed.
-
The Smiles rearrangement offers a viable alternative if 4-hydroxybenzofuran is a more accessible starting material, though the multi-step nature and moderate yield may be drawbacks.
-
The Buchwald-Hartwig amination provides a powerful and versatile option, especially for medicinal chemistry applications where a broad range of analogues may be desired. However, the high cost of the catalyst system may be prohibitive for large-scale production.
-
The Ullmann condensation represents a more economical cross-coupling alternative to the Buchwald-Hartwig reaction, but the harsh reaction conditions can limit its applicability and scalability.
Researchers and drug development professionals should carefully evaluate these parameters to select the most efficient and practical synthetic route for their specific needs. Further process optimization and the exploration of greener synthetic alternatives are ongoing areas of research that may offer more sustainable and efficient methods in the future.
References
- 1. nbinno.com [nbinno.com]
- 2. Tin(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. alkalimetals.com [alkalimetals.com]
- 11. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. XPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]
- 15. biocompare.com [biocompare.com]
- 16. XPhos, 10 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Poland [carlroth.com]
- 17. honrel.com [honrel.com]
- 18. colonialmetals.com [colonialmetals.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. chemicalbook.com [chemicalbook.com]
- 21. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 22. 194902500 [thermofisher.com]
- 23. Copper(I) iodide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 24. Cuprous iodide price,buy Cuprous iodide - chemicalbook [m.chemicalbook.com]
- 25. Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 10g - SYNTHETIKA [synthetikaeu.com]
- 26. osti.gov [osti.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. pp.bme.hu [pp.bme.hu]
- 29. Toxicity assessment of DMSO extracts of environmental aged beached plastics using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. L-Proline, 500 g, CAS No. 147-85-3 | Proline | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 31. rpicorp.com [rpicorp.com]
- 32. L-Proline [sigmaaldrich.com]
- 33. m.indiamart.com [m.indiamart.com]
- 34. Proline (L) - Pure USP Granular Amino Acid, 1 kg | eBay [ebay.com]
A Head-to-Head Comparison of Benzofuran-Based Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. This guide provides a head-to-head comparison of a series of benzofuran-based inhibitors, with a focus on their anticancer properties through the inhibition of key cellular signaling pathways. We present comparative quantitative data, detailed experimental protocols for essential assays, and visualizations of the underlying molecular mechanisms to support researchers in the development of next-generation therapeutics.
Performance Comparison of Benzofuran-Based PI3K Inhibitors
A series of novel benzofuran-thiazole hybrid compounds were synthesized and evaluated for their inhibitory activity against the phosphoinositide 3-kinase (PI3Kα) enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The following table summarizes the in vitro cytotoxic activity of these compounds against various cancer cell lines and their enzymatic inhibitory potency against PI3Kα, compared to the well-established PI3K inhibitor LY294002 and the chemotherapeutic drug doxorubicin (DOX).
| Compound | Modification | HePG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | PC3 IC₅₀ (µM) | PI3Kα IC₅₀ (µM) |
| 8 | 4-(4-chlorophenyl)thiazole | 8.49 | 16.72 | 10.43 | 12.01 | 4.1 |
| 9 | 4-(4-methoxyphenyl)thiazole | 6.55 | 13.14 | 11.02 | 9.88 | 7.8 |
| 11 | 4-(4-methylphenyl)thiazole | 4.00 | 8.99 | 6.21 | 7.54 | 20.5 |
| LY294002 | Reference PI3K Inhibitor | - | - | - | - | 6.18 |
| Doxorubicin | Reference Chemotherapeutic | 4.17 | 8.87 | 5.23 | 6.77 | - |
Data is compiled from a study on benzofuran-based derivatives as PI3K inhibitors.[1][2]
The results indicate that compounds 8 , 9 , and 11 exhibit significant cytotoxic activity against a panel of cancer cell lines.[1] Notably, compound 8 demonstrated a potent inhibitory effect on PI3Kα with an IC₅₀ value of 4.1 µM, which is more potent than the reference inhibitor LY294002 (IC₅₀ = 6.18 µM).[1][2] This suggests that the benzofuran-thiazole hybrid scaffold is a promising starting point for the development of novel PI3K inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for the key experiments cited in the evaluation of benzofuran-based inhibitors.
In Vitro PI3Kα Kinase Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (benzofuran derivatives) and reference inhibitor (LY294002)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the PI3Kα enzyme to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Cancer cell lines (e.g., HePG2, MCF-7, Hela, PC3)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds and reference drug (Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
In Vivo Tumor Xenograft Study
This study evaluates the in vivo antitumor efficacy of a lead compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation
-
Lead benzofuran-based inhibitor
-
Vehicle solution for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the lead compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.
References
Validating the Mechanism of Action of Benzofuran-4-amine-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Benzofuran-4-amine-derived compounds with alternative kinase inhibitors, supported by experimental data and detailed methodologies. The focus is on validating the mechanism of action of this promising class of compounds in key signaling pathways implicated in cancer and inflammation.
Overview of this compound Derivatives as Kinase Inhibitors
This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1] Their mechanism of action is primarily attributed to their ability to compete with ATP for binding to the catalytic site of kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.[2][3]
This guide will explore the interaction of this compound derivatives with several key signaling pathways, including:
-
EGFR Signaling Pathway
-
PI3K/Akt/mTOR Signaling Pathway
-
NF-κB and MAPK Signaling Pathways
Comparative Performance Analysis
The efficacy of this compound-derived compounds is best understood through direct comparison with established kinase inhibitors. The following tables summarize key quantitative data from in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference Compound | IC50 (nM) |
| Benzofuran Derivative | Aurora B | Compound S6 | - | Barasertib | 79[4] |
| Dibenzofuran Derivative | Pim-1 | Compound 44 | Potent inhibitor | AZD1208 | 0.4[4] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | NF-κB | Compound 3m | - | KL-1156 | -[5] |
| Benzo[b]furan Derivative | PI3K/Akt/mTOR | Compound 26 | 57 (MCF-7 cells) | - | -[6] |
| Benzo[b]furan Derivative | PI3K/Akt/mTOR | Compound 36 | 51 (MCF-7 cells) | - | -[6] |
| Benzofuran-4,5-dione Derivative | HsPDF | Compound 27 | 5200 | - | -[7] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound Class | Cell Line | Compound Example | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzofuran-4-yl Derivative | Head and Neck (SQ20B) | Compound 9 | 0.46 | - | -[8] |
| mTOR Inhibitor Derivative | Radioresistant SQ20B | Compound 30b | Significantly more cytotoxic than parent compound | Rapamycin | -[9] |
| Piperazine/benzofuran hybrid | RAW-264.7 | Compound 5d | > 80 (low cytotoxicity) | - | -[10] |
| Benzofuran-4,5-dione Derivative | Various Cancer Cell Lines | Compound 27 | 2.8 - 37 | - | -[7] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of this compound derivatives requires a multi-faceted approach, combining biochemical and cell-based assays.
In Vitro Kinase Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.[11]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Incubation: Add the diluted compound to the wells and incubate to allow for binding to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add a reagent that stops the kinase reaction and converts the produced ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of EGFR Signaling Pathway
This cell-based assay determines the effect of a compound on the phosphorylation status of key proteins in a specific signaling pathway within intact cells.[12]
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. A decrease in the phosphorylated form of a protein downstream of a target kinase indicates inhibition of that kinase's activity.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A431 for EGFR) and treat with various concentrations of the this compound derivative for a specified time. Include positive (e.g., EGF stimulation) and negative (vehicle) controls.
-
Cell Lysis: Lyse the cells to extract total proteins. Use lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total EGFR) and a loading control (e.g., anti-actin).[12]
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of a compound to its target kinase within living cells.[13]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When an unlabeled compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Use cells expressing the NanoLuc®-kinase fusion protein.
-
Assay Setup: Add the fluorescent tracer to the cells, followed by the addition of the this compound derivative at various concentrations.
-
BRET Measurement: After an incubation period, measure the BRET signal using a plate reader equipped for luminescence and fluorescence detection.
-
Data Analysis: The decrease in the BRET signal is proportional to the displacement of the tracer by the test compound. This allows for the determination of the compound's affinity (IC50) for the target kinase in a cellular environment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for validating their mechanism of action.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: NF-κB and MAPK signaling pathways and the inhibitory action of this compound derivatives.
Caption: A streamlined workflow for validating the mechanism of action of kinase inhibitors.
Conclusion
This compound-derived compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to validate their mechanism of action and to objectively assess their performance against other alternatives. By systematically applying these biochemical and cell-based assays, the specific molecular targets and affected signaling pathways of novel this compound derivatives can be elucidated, paving the way for their further development as targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Reproducibility of published synthesis protocols for Benzofuran-4-amine
For researchers, scientists, and drug development professionals, the successful and reproducible synthesis of key chemical intermediates is paramount. Benzofuran-4-amine, a crucial scaffold in medicinal chemistry, can be synthesized through various published protocols. This guide provides an objective comparison of the most common methods, supported by available experimental data, to aid in the selection of the most suitable and reproducible synthetic route.
Four principal synthetic strategies for obtaining this compound have been identified in the literature: the Smiles rearrangement of 4-hydroxybenzofuran, the reduction of 4-nitrobenzofuran, the Buchwald-Hartwig amination of 4-halobenzofurans, and the Ullmann condensation of 4-halobenzofurans. Each method presents distinct advantages and challenges regarding starting material availability, reaction conditions, and overall efficiency.
Comparative Analysis of Synthesis Protocols
The reproducibility and efficiency of a synthetic protocol are best assessed through quantitative data. The following table summarizes the reported yields and key reaction conditions for the synthesis of this compound via the four main routes. It is important to note that direct comparative studies on the reproducibility of these specific protocols are limited in the published literature. The data presented is compiled from individual reports and technical guides.
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Reported Yield (%) | Reference |
| Smiles Rearrangement | 4-Hydroxybenzofuran | 1. NaH, 2-bromo-2-methylpropionamide2. NaH, then HCl | 1. Dioxane2. DMF | 1. 4-6 h2. 2-3 h (rearrangement), then reflux | 1. Reflux2. RT (rearrangement), then reflux | 50 | [1][2] |
| Reduction | 4-Nitrobenzofuran | SnCl₂·2H₂O | Ethanol | 2-4 h | ~78°C (Reflux) | Typically high | [1] |
| Buchwald-Hartwig Amination | 4-Bromobenzofuran | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 12-24 h | 80-110°C | Good to excellent | [1] |
| Ullmann Condensation | 4-Chlorobenzofuran | CuI, L-proline, K₂CO₃ | DMSO | 24-48 h | 120-150°C | Not specified for this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of a synthesis. Below are the generalized experimental protocols for the key methods discussed.
Smiles Rearrangement of 4-Hydroxybenzofuran
This two-step process begins with the O-alkylation of 4-hydroxybenzofuran, followed by an intramolecular rearrangement and hydrolysis to yield the amine.
Step 1: Synthesis of 2-(Benzofuran-4-yloxy)-2-methylpropionamide To a solution of 4-hydroxybenzofuran (1.0 eq) in dioxane, sodium hydride (1.1 eq) is added portion-wise at 0°C. The mixture is stirred at room temperature for 30 minutes. 2-Bromo-2-methylpropionamide (1.2 eq) is then added, and the reaction is heated to reflux for 4-6 hours. After completion, the reaction is cooled, quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the intermediate.[1]
Step 2: Rearrangement and Hydrolysis The intermediate from Step 1 (1.0 eq) is dissolved in N,N-dimethylformamide (DMF), and sodium hydride (1.2 eq) is added at 0°C. The mixture is stirred at room temperature for 2-3 hours. Following the rearrangement, the reaction mixture is carefully added to a solution of hydrochloric acid (e.g., 6M) and heated to reflux to hydrolyze the amide. After cooling and neutralization, the final product, this compound, is extracted.[1]
Reduction of 4-Nitrobenzofuran
A common and often high-yielding method involves the reduction of a nitro-substituted precursor.
In a round-bottom flask, 4-nitrobenzofuran (1.0 eq) is dissolved in ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) is added to the solution. The reaction mixture is heated to reflux (approximately 78°C) for 2-4 hours. Upon completion, the mixture is cooled and poured into ice water. The solution is then basified, and the product is extracted with ethyl acetate.[1]
Buchwald-Hartwig Amination of 4-Bromobenzofuran
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.
In an oven-dried Schlenk tube under an inert atmosphere, 4-bromobenzofuran (1.0 eq), an amine source (e.g., ammonia equivalent or a primary amine, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like XPhos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq) are combined. Anhydrous toluene is added as the solvent. The reaction mixture is heated to 80-110°C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed, dried, and concentrated to yield the product.[1]
Ullmann Condensation of 4-Chlorobenzofuran
This classical copper-catalyzed reaction provides an alternative to the palladium-catalyzed methods.
In a sealed tube, 4-chlorobenzofuran (1.0 eq), an amine (1.5 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq) are combined in a high-boiling polar solvent like dimethyl sulfoxide (DMSO). The mixture is heated to 120-150°C for 24-48 hours. After cooling, water is added, and the product is extracted with ethyl acetate.[1]
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic methods, the following diagrams illustrate the general pathways.
Caption: Overview of synthetic pathways to this compound.
Caption: Workflow comparison of different synthesis routes.
Conclusion and Considerations for Reproducibility
While several viable routes to this compound exist, the choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities.
-
The Smiles rearrangement offers a route from a potentially accessible hydroxybenzofuran precursor, though the reported 50% yield suggests that optimization may be required for higher efficiency.
-
The reduction of 4-nitrobenzofuran is described as typically high-yielding and employs relatively common and inexpensive reagents. This may represent a robust and reproducible option, although the synthesis of the nitro-precursor must also be considered.
-
The Buchwald-Hartwig amination is a modern and powerful method with a reputation for good to excellent yields and broad substrate scope. However, the cost and sensitivity of the palladium catalyst and phosphine ligands can be a drawback.
-
The Ullmann condensation provides a classical alternative, though it often requires harsher reaction conditions (higher temperatures and longer reaction times) and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction.
For ensuring reproducibility, careful control of reaction parameters such as temperature, reaction time, and the purity of reagents and solvents is critical for all methods. For the metal-catalyzed reactions, the choice of ligand and the exclusion of oxygen and moisture are particularly important for achieving consistent results. Further studies directly comparing these methods under standardized conditions would be highly valuable to the scientific community.
References
Comparative analysis of the ADME properties of Benzofuran-4-amine derivatives
A Comparative Guide to the ADME Properties of Benzofuran Derivatives
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core of many biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For any of these promising compounds to become a viable drug candidate, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. This guide provides a framework for the comparative analysis of the ADME profiles of benzofuran derivatives, with a focus on the methodologies used to assess these critical pharmacokinetic parameters.
Data Presentation: Comparative ADME Properties
The following tables are structured to present a clear comparison of key ADME parameters for a hypothetical series of Benzofuran-4-amine derivatives. Researchers can populate these tables with their experimental data to facilitate analysis and identify structure-activity relationships (SAR).
Table 1: In Vitro Permeability and Efflux
| Compound ID | Structure | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | P-gp Substrate |
| BF-4-NH2-001 | [Insert Structure] | |||||
| BF-4-NH2-002 | [Insert Structure] | |||||
| BF-4-NH2-003 | [Insert Structure] | |||||
| Control (High) | e.g., Propranolol | >10 | - | <2 | High | No |
| Control (Low) | e.g., Atenolol | <1 | - | <2 | Low | No |
| Control (Efflux) | e.g., Digoxin | >2 | Low-High | Yes |
Permeability Class: High (>5 x 10⁻⁶ cm/s), Medium (1-5 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s). Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Table 2: In Vitro Metabolic Stability
| Compound ID | Structure | HLM Half-Life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |
| BF-4-NH2-001 | [Insert Structure] | |||
| BF-4-NH2-002 | [Insert Structure] | |||
| BF-4-NH2-003 | [Insert Structure] | |||
| Control (High) | e.g., Verapamil | <10 | >139 | Low |
| Control (Medium) | e.g., Imipramine | 10-60 | 12-139 | Medium |
| Control (Low) | e.g., Tolbutamide | >60 | <12 | High |
HLM: Human Liver Microsomes. Stability Class based on t½: Low (<10 min), Medium (10-60 min), High (>60 min).
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of ADME data. Below are standard protocols for key in vitro assays.
Caco-2 Permeability Assay for Intestinal Absorption
This assay is widely used as an in vitro model to predict human intestinal absorption of drugs. It utilizes the Caco-2 cell line, which, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters, mimicking the intestinal epithelium.[3][4][5]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for approximately 21 days to form a confluent, differentiated monolayer.[3]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B): The test compound is added to the apical (donor) compartment. Aliquots are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B→A): In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.[6]
-
-
Inhibitor Co-incubation (Optional): To identify if efflux is mediated by specific transporters like P-gp or BCRP, the assay can be repeated in the presence of known inhibitors (e.g., verapamil for P-gp).[6]
-
Quantification: The concentration of the test compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[5]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is then calculated.[6]
-
MDCK-MDR1 Permeability Assay for P-gp Substrate Identification
The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene, overexpresses the P-glycoprotein (P-gp) efflux transporter. This assay is a valuable tool for specifically identifying P-gp substrates and investigating their potential to cross the blood-brain barrier.[7][8][9]
Methodology:
-
Cell Culture: MDCK-MDR1 cells are seeded on semi-permeable inserts and cultured for 4-5 days to form a confluent monolayer.[10]
-
Monolayer Integrity Check: Monolayer integrity is confirmed via TEER measurements.
-
Transport Experiment: A bidirectional transport study (A→B and B→A) is performed as described for the Caco-2 assay, typically with a 60-90 minute incubation period.[10][11]
-
Quantification and Data Analysis: Compound concentrations are measured by LC-MS/MS, and Papp values and the efflux ratio are calculated. An efflux ratio ≥ 2 in MDCK-MDR1 cells, and a significantly lower ratio in wild-type MDCK cells, confirms the compound as a P-gp substrate.[10]
Liver Microsomal Stability Assay for Metabolic Rate
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[12][13] It provides data to calculate intrinsic clearance, a key parameter for predicting hepatic clearance in vivo.[13]
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound (e.g., at 1 µM) is added to the microsomal solution.[14]
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system cofactor solution. A control incubation is run without the cofactor to assess non-enzymatic degradation.[12]
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The half-life (t½) is calculated as ln(2)/k, and the intrinsic clearance (CLint) is calculated from the half-life and microsomal protein concentration.[15]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological relationships.
Caption: General workflow for in vitro ADME screening in drug discovery.
Caption: Predicted metabolic pathway of benzofuran derivatives.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Benzofuran-4-amine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, and psychoactive agents.[1][2] However, the therapeutic potential of any new chemical entity is intrinsically linked to its safety and selectivity. Off-target effects, where a compound interacts with proteins other than its intended target, are a major cause of adverse drug reactions and can derail an otherwise promising development program.
This guide provides a comparative evaluation of the known off-target effects of compounds based on the Benzofuran-4-amine scaffold. Due to a scarcity of comprehensive public data on the off-target profile of the basic this compound structure, this guide focuses on two key areas where data for structurally related compounds are available: kinase inhibition and interactions with monoamine transporters and receptors . We will present available quantitative data, detail the experimental methodologies used to obtain this data, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Off-Target Interaction Profiles
The following tables summarize the in vitro activity of this compound-based compounds and their close analogs against common off-targets. It is crucial to note that the data presented is for specific, often complex, derivatives and may not be directly extrapolated to all molecules containing the this compound core.
Table 1: Kinase Inhibitory Activity of Benzofuran-Appended 4-Aminoquinazoline Hybrids
This table presents data for hybrid molecules where a benzofuran moiety is linked to a 4-aminoquinazoline core. The primary off-target identified for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
| Compound ID | Structure | Target Kinase | IC50 (nM)[3] |
| 10d | 2-(4-fluorophenyl)benzofuran appended to 4-aminoquinazoline | EGFR-TK | 29.3[3] |
| 10e | 2-(4-(trifluoromethoxy)phenyl)benzofuran appended to 4-aminoquinazoline | EGFR-TK | 31.1[3] |
| Gefitinib (Reference) | - | EGFR-TK | 33.1[3] |
Table 2: Monoamine Transporter and Receptor Affinity of 4-Aminopropylbenzofuran (4-APB)
This table summarizes the pharmacological profile of 4-APB, a psychoactive benzofuran derivative. While not a simple this compound, the presence of the amino group at the 4-position of the benzofuran ring system makes it a relevant analog for understanding potential interactions with the monoaminergic system.
| Target | Assay Type | 4-APB IC50 (nM)[4] |
| Serotonin Transporter (SERT) | Uptake Inhibition | 3320[4] |
| Dopamine Transporter (DAT) | Uptake Inhibition | >10000[4] |
| Norepinephrine Transporter (NET) | Uptake Inhibition | 1890[4] |
| 5-HT2A Receptor | Radioligand Binding (Ki) | 2400[4] |
| 5-HT2B Receptor | Radioligand Binding (Ki) | 1300[4] |
| 5-HT2C Receptor | Radioligand Binding (Ki) | 1600[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the EGFR tyrosine kinase domain. The amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Microtiter plates coated with the substrate
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well microtiter plate with the Poly(Glu, Tyr) substrate and incubate overnight.
-
Wash the wells with a suitable wash buffer to remove any unbound substrate.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Gefitinib) in the assay buffer.
-
Add the diluted compounds to the wells.
-
Add the EGFR kinase enzyme to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells to remove ATP and unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to the wells and incubate.
-
Wash the wells to remove any unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of compounds on the reuptake of neurotransmitters by their respective transporters expressed in cultured cells.[4]
Principle: The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [3H]5-HT for SERT) into cells stably expressing the corresponding transporter. The ability of a test compound to inhibit this uptake is quantified.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).[4]
-
Radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]dopamine, [3H]norepinephrine).
-
Test compounds (e.g., 4-APB).
-
Culture medium and buffers.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere.
-
Prepare various concentrations of the test compound.
-
Pre-incubate the cells with the test compound or vehicle for a specified time.
-
Add the radiolabeled neurotransmitter to the wells to initiate the uptake.
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Lyse the cells to release the intracellular contents.
-
Add scintillation fluid to the cell lysate.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
-
The IC50 value is determined by measuring the concentration of the test compound required to inhibit 50% of the specific uptake of the radiolabeled neurotransmitter.
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a compound to a specific receptor.[4]
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest). The amount of radioligand displaced by the test compound is measured to determine the compound's binding affinity (Ki).
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., 5-HT2A).
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
A cell harvester for rapid filtration.
-
Scintillation counter.
Procedure:
-
In a reaction tube, combine the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The receptors and bound radioligand are retained on the filter.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound-based compounds.
Caption: EGFR signaling pathway and the inhibitory off-target effect of certain benzofuran derivatives.
Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.
Caption: Logical relationship from off-target binding to potential adverse drug reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran-appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Dance of Bioisosteres: A Comparative Guide to Benzofuran-4-amine and Its Analogs in Drug Design
For researchers and drug development professionals, the strategic replacement of molecular fragments is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of Benzofuran-4-amine, a versatile scaffold in drug discovery, and its bioisosteric replacements. By examining the subtle yet significant impact of these substitutions on physicochemical properties and biological activities, we aim to furnish a data-driven resource for the rational design of novel therapeutics.
The benzofuran core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of an amino group at the 4-position creates a key vector for interaction with biological targets and a handle for further chemical modification. However, to optimize properties such as potency, selectivity, and metabolic stability, bioisosteric replacement is a frequently employed strategy.
Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to compounds with similar biological effects.[5] Classical bioisosteres often share the same valence electron configuration. For the this compound scaffold, common bioisosteric replacements include altering the heterocyclic core (e.g., indole, benzothiophene) or modifying the exocyclic amine group.
Physicochemical Properties: A Tale of Two Rings and an Amine
The choice of a bioisostere can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic profile. Here, we compare this compound with two of its most common heterocyclic bioisosteres: Indole-4-amine and Benzothiophene-4-amine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₈H₇NO | 133.15 | 1.62 | 4.35 (basic) | 1 | 2 |
| Indole-4-amine | C₈H₈N₂ | 132.16 | 1.28 | 4.88 (basic) | 2 | 2 |
| Benzothiophene-4-amine | C₈H₇NS | 149.22 | 1.95 | 4.10 (basic) | 1 | 1 |
Note: LogP and pKa values are predicted using computational models and may vary from experimental values.
The replacement of the furan oxygen with a nitrogen (indole) or sulfur (benzothiophene) atom subtly alters the electronic distribution, size, and hydrogen bonding capacity of the scaffold. Indole-4-amine, for instance, introduces an additional hydrogen bond donor in the form of the indole N-H, which can lead to different interactions with target proteins and potentially increase solubility. Benzothiophene-4-amine, with the larger sulfur atom, is predicted to be more lipophilic.
Biological Activity: A Comparative Snapshot
While a direct head-to-head comparison of this compound and its bioisosteres across a wide range of assays is not extensively available in a single study, we can collate data from various sources to understand the potential impact of these substitutions. Benzofuran derivatives have been investigated as inhibitors of the mTOR signaling pathway, which is crucial in cancer.[6] Additionally, they have been explored as anti-inflammatory agents by modulating pathways like NF-κB and MAPK.[7]
| Scaffold | Target/Activity | Key Findings |
| Benzofuran | mTOR Signaling (Anticancer) | Benzofuran derivatives have been identified as inhibitors of the mTORC1 complex, displaying cytotoxicity against various human cancer cell lines.[6] |
| NF-κB and MAPK Signaling (Anti-inflammatory) | Certain benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) and down-regulate the phosphorylation of key proteins in the NF-κB and MAPK pathways.[7] | |
| STING Agonists (Antiviral) | Some benzofuran derivatives have been identified as STING agonists, inducing type I interferon production and exhibiting broad-spectrum antiviral activity.[8][9] | |
| Indole (Bioisostere) | Serotonin Receptor Affinity | In a study of tryptamine bioisosteres, the benzofuran analogs showed slightly decreased affinity for 5-HT2 receptors compared to their indole counterparts.[10] |
| Alzheimer's Disease Targets | Both benzofuran and indole scaffolds are considered promising for the development of drugs targeting enzymes and pathways implicated in Alzheimer's disease.[11] | |
| Benzothiophene (Bioisostere) | Tubulin Polymerization Inhibition (Anticancer) | Substituted benzothiophenes have been investigated as tubulin polymerization inhibitors, a mechanism shared by some anticancer drugs. |
| GluN2B Receptor Ligands | The bioisosteric replacement of a benzene ring with a thiophene ring has been shown to be well-tolerated in ligands for the GluN2B subunit of the NMDA receptor.[12] |
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the biological activity of benzofuran derivatives and their analogs.
mTORC1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the mTORC1 complex.
-
Reagents and Materials : Purified mTORC1 enzyme, substrate (e.g., recombinant 4E-BP1), ATP, assay buffer (e.g., HEPES, MgCl₂, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare a reaction mixture containing the mTORC1 enzyme, substrate, and assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
-
NF-κB Reporter Assay
This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.
-
Reagents and Materials : A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase), cell culture medium, a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS), test compounds, and a luciferase assay reagent.
-
Procedure :
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce NF-κB activation.
-
Incubate for a further period (e.g., 6 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the effect of the compounds on NF-κB activation relative to a vehicle control.
-
Synthesis of 4-Aminobenzofuran via Reduction of 4-Nitrobenzofuran
A common method for the preparation of 4-aminobenzofuran involves the reduction of the corresponding nitro compound.[13]
-
Reagents and Materials : 4-Nitrobenzofuran, a reducing agent (e.g., stannous chloride dihydrate - SnCl₂·2H₂O), and a solvent (e.g., ethanol).
-
Procedure :
-
Dissolve 4-nitrobenzofuran in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography to obtain 4-aminobenzofuran.[13]
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are often mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a typical drug discovery workflow.
Caption: The mTOR signaling pathway, a key regulator of cell growth, and a target for some benzofuran derivatives.
Caption: The NF-κB signaling pathway, a critical mediator of inflammation, which can be modulated by benzofuran hybrids.
Caption: A simplified workflow illustrating the role of bioisosteric replacement in drug discovery.
Conclusion
The strategic application of bioisosteric replacement to the this compound scaffold offers a powerful approach to fine-tune the properties of drug candidates. While indole and benzothiophene cores present viable alternatives, the optimal choice is highly context-dependent, relying on the specific biological target and desired pharmacokinetic profile. The data and protocols presented in this guide serve as a foundational resource for medicinal chemists to navigate the nuanced landscape of bioisosterism in their quest for novel and improved therapeutics. Future studies focusing on direct, quantitative comparisons of these and other bioisosteres will be invaluable in further refining our understanding and predictive capabilities in drug design.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. baranlab.org [baranlab.org]
- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuran bioisosteres of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of Benzofuran-4-amine: A Guide for Laboratory Professionals
The proper disposal of Benzofuran-4-amine, a chemical compound utilized in research and drug development, is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. Due to its chemical structure, it should be handled as a potentially hazardous substance. This guide outlines the essential procedures for its safe disposal, drawing from safety data for related compounds in the absence of a specific, detailed Safety Data Sheet (SDS) for this compound itself.
Immediate Safety Advisory: All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations. Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) office for specific guidance and protocols. The information provided here is a general guideline and does not supersede institutional or regulatory requirements.
Hazard Profile and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat. Contaminated work clothing should not be allowed out of the workplace.[1][4]
-
Respiratory Protection: Handle in a well-ventilated fume hood to avoid breathing dust or vapors.[3]
Quantitative Data Summary
Specific quantitative data for this compound is not available in the provided search results. The following table presents data for the parent compound, Benzofuran, to provide a general reference.
| Property | Data for Benzofuran (Parent Compound) |
| Molecular Formula | C₈H₆O |
| Boiling Point | 173 - 175 °C / 343.4 - 347 °F[5] |
| Flash Point | 50 °C / 122 °F[5] |
| Solubility | Insoluble in water; miscible with benzene, petroleum ether, alcohol, and ether.[6] |
| Carcinogenicity | Suspected of causing cancer.[5] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant.[2][4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe handling and disposal of this compound waste.
-
Waste Segregation and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealable container compatible with the chemical.[3]
-
Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container.[3]
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should include the chemical name ("this compound"), the approximate quantity, relevant hazard pictograms, the date the waste was first added, and the contact information of the responsible researcher.
-
-
Temporary Storage in the Laboratory:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of laboratory personnel, away from general traffic, and clearly marked.[3]
-
Ensure the storage location is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3][5]
-
-
Final Disposal Procedure:
-
The final disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][7]
-
High-temperature incineration is a common and effective method for the disposal of such organic compounds.[3][7]
-
Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[3]
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visualization outlines the critical decision points and procedural flow from initial waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Benzofuran-4-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Benzofuran-4-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical from receipt to disposal.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 412336-07-3
-
Molecular Formula: C₈H₇NO[1]
Hazard Summary: this compound is a hazardous substance that requires careful handling. Key hazards include:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The following table summarizes the required equipment for different operational stages.
| Operation Stage | Required Personal Protective Equipment |
| Receiving and Storage | - Safety glasses- Nitrile gloves |
| Weighing and Aliquoting | - Chemical splash goggles or a face shield worn over safety glasses[4]- Chemical-resistant gloves (e.g., nitrile)[2][5]- A Nomex® laboratory coat buttoned and fitting properly[4]- Government-approved respirator if not handled in a certified chemical fume hood[2][4][5] |
| Experimental Use | - Chemical splash goggles[4]- Chemical-resistant gloves (e.g., nitrile)[2][5]- Laboratory coat[2][5]- Closed-toe shoes and long pants[4] |
| Spill Cleanup | - Chemical splash goggles and face shield[4]- Heavy-duty chemical-resistant gloves- Disposable coveralls- Air-purifying respirator with appropriate cartridges |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key procedural steps.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols:
1. Weighing and Solution Preparation:
-
Location: All weighing and solution preparation must occur inside a certified chemical fume hood.[6]
-
Procedure:
-
Don all required PPE as specified in the table above.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of solid this compound to the weigh boat using a clean spatula.
-
Record the weight.
-
Transfer the solid to a suitable reaction vessel.
-
Add the desired solvent to the vessel and stir until the solid is fully dissolved.
-
Tightly cap the vessel.
-
2. Spill Response:
-
Immediate Actions:
-
Alert all personnel in the immediate area.
-
If a large spill occurs, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) office.
-
-
Cleanup of Small Spills:
-
Don the appropriate PPE for spill cleanup.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[7][8]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
-
Disposal Plan
Under no circumstances should this compound or its waste be disposed of in standard trash or down the drain.[6]
Waste Segregation and Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound, including used weigh boats, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container. Do not mix with incompatible waste streams.[6]
-
Sharps Waste: Contaminated needles and other sharps must be placed in a designated sharps container.
Final Disposal Procedure:
-
All waste containing this compound must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[6][9] High-temperature incineration is a common disposal method for such compounds.[6]
Emergency Procedures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][10]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. This compound | C8H7NO | CID 11423621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Page loading... [guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
